molecular formula C14H11ClO3 B448581 3-[(2-Chlorophenoxy)methyl]benzoic acid CAS No. 30082-45-2

3-[(2-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B448581
CAS No.: 30082-45-2
M. Wt: 262.69g/mol
InChI Key: XRLOVVNQWKZVHK-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]benzoic acid is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmacology research, particularly as a novel scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its core research value lies in its potential as a cyclooxygenase-2 (COX-2) inhibitor. Computational docking studies on structurally similar chloromethyl-substituted benzoic acid derivatives suggest a high binding affinity for the COX-2 enzyme, potentially surpassing that of acetylsalicylic acid (aspirin) . This indicates a promising mechanism of action centered on the suppression of prostaglandin E-2 (PGE-2) synthesis, a key mediator of inflammation and pain . Researchers are exploring this compound for its dual potential to exert potent anti-inflammatory effects while mitigating the gastrointestinal adverse effects often associated with traditional NSAIDs. Beyond COX-2 inhibition, early-stage investigations suggest this chemical class may also modulate other pro-inflammatory pathways, including the reduction of reactive oxygen species (ROS) production and suppression of NF-kB expression, a master regulator of inflammation . Its structural features make it a versatile intermediate for synthesizing more complex molecules for bioactivity screening in oncology and immunology. This compound is strictly for use in laboratory research to further elucidate these mechanisms and advance drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOVVNQWKZVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(2-Chlorophenoxy)methyl]benzoic acid CAS number 30082-45-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-[(2-Chlorophenoxy)methyl]benzoic Acid CAS Number: 30082-45-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference Series)[1]

Part 1: Executive Summary & Strategic Significance

3-[(2-Chlorophenoxy)methyl]benzoic acid represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple aromatic acids, this molecule features a bi-aryl ether architecture linked by a methylene bridge.[1] This structural motif is critical in drug discovery for three reasons:

  • Conformational Flexibility: The methylene spacer (-CH2-O-) breaks the planarity between the two aromatic rings, allowing the molecule to adopt specific "twisted" geometries required to fit into hydrophobic pockets of enzymes (e.g., PPAR

    
    , aldose reductase).
    
  • Lipophilic Tuning: The 2-chloro substituent on the phenoxy ring increases metabolic stability (blocking para-oxidation) and enhances lipophilicity (LogP ~3.5), improving membrane permeability.[1]

  • Synthetic Versatility: The carboxylic acid moiety serves as a reactive "warhead" for amide coupling, making this compound an ideal starting block for Fragment-Based Drug Discovery (FBDD).[1]

Part 2: Chemical Profile

PropertySpecificationMechanistic Implication
Molecular Formula C₁₄H₁₁ClO₃Bi-aryl ether core.[1]
Molecular Weight 262.69 g/mol Fragment-compliant (Rule of 3).[1][2]
LogP (Predicted) ~3.57High lipophilicity; requires polar solvents (DMSO) for bio-assay.[1]
pKa (Acid) ~4.0 - 4.2Typical benzoic acid; exists as carboxylate anion at physiological pH.[1]
H-Bond Acceptors 3Ether oxygen + Carboxyl group.[1]
Rotatable Bonds 4Allows induced-fit binding in protein targets.[1]

Part 3: Synthetic Protocols & Process Optimization

To ensure high purity and yield, a two-step "Protect-Couple-Deprotect" strategy is recommended over direct coupling, which prevents side reactions with the carboxylic acid.

Workflow Visualization

Synthesis_Pathway Figure 1: Optimized Synthetic Route via Williamson Ether Synthesis Start Methyl 3-(bromomethyl)benzoate (Electrophile) Intermediate Intermediate Ester (Stable) Start->Intermediate K2CO3, Acetone Reflux, 6h (Williamson Ether) Reagent 2-Chlorophenol (Nucleophile) Reagent->Intermediate Product 3-[(2-Chlorophenoxy)methyl]benzoic acid (Final Target) Intermediate->Product LiOH, THF/H2O Hydrolysis

Detailed Protocol

Step 1: Williamson Ether Coupling Rationale: The use of a weak base (Potassium Carbonate) in an aprotic solvent prevents ring alkylation and favors O-alkylation.[1]

  • Reagents:

    • Methyl 3-(bromomethyl)benzoate (1.0 eq)[1]

    • 2-Chlorophenol (1.1 eq)[1]

    • Potassium Carbonate (

      
      , anhydrous, 2.5 eq)
      
    • Potassium Iodide (KI, 0.1 eq) - Catalyst

    • Solvent: Acetone (Reagent grade) or DMF (for larger scale).[1]

  • Procedure:

    • Charge a round-bottom flask with 2-chlorophenol and acetone.[1]

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add Methyl 3-(bromomethyl)benzoate and the catalytic KI.[1] Note: KI converts the bromide to a more reactive iodide in situ (Finkelstein reaction).

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting bromide spot should disappear.[1]

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine.[1] Dry over

      
      .[1]
      

Step 2: Ester Hydrolysis Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous reaction.[1]

  • Reagents:

    • Crude Ester from Step 1.[1]

    • LiOH (3.0 eq).[1]

    • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve the ester in THF/Water.[1] Add LiOH.

    • Stir at room temperature for 12 hours.

    • Acidification (Critical): Cool the reaction on ice. Slowly add 1N HCl until pH ~2. The product will precipitate as a white solid.[1][3]

    • Purification: Filter the solid.[1][3] Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Part 4: Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a Lead Generation Engine .[1] The carboxylic acid is designed to be converted into amides, esters, or heterocycles.

Library Generation Logic

SAR_Logic Figure 2: Divergent Synthesis for SAR Exploration Core 3-[(2-Chlorophenoxy)methyl]benzoic acid (Scaffold) Amide Amide Library (Target: Kinases/GPCRs) Core->Amide EDC/HOBt + R-NH2 Bioisostere Tetrazole Derivative (Target: Angiotensin II) Core->Bioisostere 1. SOCl2 2. NaN3 Reduction Benzyl Alcohol (Target: Ion Channels) Core->Reduction LiAlH4

Key Application Areas:

  • PPAR Agonists: The structure mimics the "tail" of Fibrates (e.g., Fenofibrate).[1] The acid headgroup binds to the Tyr/His residues in the PPAR nuclear receptor.[1]

  • Anti-Inflammatory Agents: Phenoxy-benzoic acid derivatives have shown efficacy in inhibiting COX enzymes and reducing cytokine release (TNF-

    
    ) in acute lung injury models [1].[1]
    
  • Agrochemicals: This scaffold is homologous to auxin-mimic herbicides.[1] Researchers must test for phytotoxicity early in the development cycle.[1]

Part 5: Analytical Characterization (QC)

To validate the synthesis of CAS 30082-45-2, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 ppm (Broad s, 1H, -COOH).
      
    • 
       7.9 - 7.5 ppm (m, 4H, Benzoic acid ring). Look for the singlet at the 2-position of the benzoic ring.
      
    • 
       7.4 - 6.9 ppm (m, 4H, Chlorophenoxy ring).
      
    • 
       5.2 ppm (s, 2H, -CH2-O-).[1] This singlet is the diagnostic peak for the ether linkage.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1] Gradient 5% -> 95%.[1]

    • Retention Time: Expect late elution due to high lipophilicity (LogP ~3.5).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 661071, 4-[(2-Chlorophenoxy)methyl]benzoic acid.[1] Retrieved from [Link][1]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(2-chlorophenoxy)ethyl ester derivatives. Retrieved from [Link][1]

  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives.[1] Rasayan Journal of Chemistry, 12(3), 1077-1084.[3] (Provides methodological grounding for benzoic acid etherification).

Sources

An In-Depth Technical Guide to 3-[(2-Chlorophenoxy)methyl]benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Chlorophenoxy)methyl]benzoic acid, a molecule with significant potential in the fields of medicinal chemistry, drug development, and materials science. This document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic pathway, and describes the necessary protocols for its purification and analytical characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers and scientists engaged in the synthesis and application of novel aromatic compounds. Our self-validating protocols and authoritative references are designed to ensure the highest degree of scientific integrity and reproducibility in your experimental work.

Core Physicochemical Properties: The Foundation of Application

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in any research and development context. These parameters are critical for accurate stoichiometric calculations, preparation of solutions with precise concentrations, and for the unambiguous interpretation of analytical data, particularly from mass spectrometry.

The core physicochemical properties of 3-[(2-Chlorophenoxy)methyl]benzoic acid are summarized below:

PropertyValueSource(s)
Chemical Formula C₁₄H₁₁ClO₃[1][2]
Molecular Weight 262.69 g/mol [1][2]
CAS Number 6499-56-5[1]

Synthesis and Purification: A Two-Step Pathway

The synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid is most effectively achieved through a well-established, two-step synthetic sequence. This pathway leverages the Williamson ether synthesis for the formation of the critical ether linkage, followed by a saponification reaction to yield the final carboxylic acid. This approach is favored for its reliability and the high purity of the resulting product.

Synthetic Workflow Visualization

The logical flow of the synthesis, from starting materials to the final product, is depicted in the following workflow diagram. This visualization clarifies the progression of the chemical transformations and the role of each component.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification 2-Chlorophenol 2-Chlorophenol Intermediate_Ester Methyl 3-[(2-chlorophenoxy)methyl]benzoate 2-Chlorophenol->Intermediate_Ester Nucleophile Methyl_3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl_3-(bromomethyl)benzoate->Intermediate_Ester Electrophile Base_Catalyst Potassium Carbonate (K₂CO₃) Base_Catalyst->Intermediate_Ester Deprotonation Solvent_Acetone Acetone (Solvent) Solvent_Acetone->Intermediate_Ester Reaction Medium Final_Product 3-[(2-Chlorophenoxy)methyl]benzoic acid Intermediate_Ester->Final_Product Intermediate_Ester->Final_Product Proceeds to Hydrolysis Base_Hydrolysis Sodium Hydroxide (NaOH) Base_Hydrolysis->Final_Product Hydrolysis Solvent_Methanol_Water Methanol/Water (Solvent) Solvent_Methanol_Water->Final_Product Reaction Medium

Figure 1: A diagram illustrating the two-step synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis and purification of the target compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Materials:

  • 2-Chlorophenol

  • Methyl 3-(bromomethyl)benzoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Methanol

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Step 1: Williamson Ether Synthesis of Methyl 3-[(2-chlorophenoxy)methyl]benzoate

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (1.0 equivalent) in anhydrous acetone. The choice of an anhydrous solvent is critical to prevent side reactions with the base.

  • Add anhydrous potassium carbonate (1.5 equivalents). Potassium carbonate is a mild base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions.

  • To the stirred suspension, add methyl 3-(bromomethyl)benzoate (1.05 equivalents) dropwise at ambient temperature. A slight excess of the electrophile ensures the complete consumption of the phenoxide.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Upon completion, allow the mixture to cool to room temperature and remove the inorganic salts by filtration.

  • The filtrate is then concentrated under reduced pressure to yield the crude ester.

  • Purification of the crude product is achieved by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the pure intermediate ester.

Step 2: Saponification to 3-[(2-Chlorophenoxy)methyl]benzoic acid

  • Dissolve the purified methyl 3-[(2-chlorophenoxy)methyl]benzoate (1.0 equivalent) in a 3:1 mixture of methanol and water. The mixed solvent system ensures the solubility of both the ester and the hydroxide base.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C with stirring for 4-6 hours. This process, known as saponification, hydrolyzes the ester to its corresponding carboxylate salt.

  • After cooling the reaction to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • The aqueous layer is then carefully acidified to a pH of 2-3 using 1M hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • The precipitated solid is collected by vacuum filtration, washed with cold water to remove any residual salts, and dried under vacuum.

  • For obtaining a highly pure product, recrystallization from an ethanol/water mixture is recommended.

Analytical Characterization for Structure and Purity Verification

Rigorous analytical characterization is imperative to confirm the chemical identity and purity of the synthesized 3-[(2-Chlorophenoxy)methyl]benzoic acid. The following spectroscopic techniques are essential for a comprehensive analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings. A characteristic singlet for the methylene (-CH₂-) protons, which bridges the two aromatic systems, should be observed. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all unique carbon environments within the molecule. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons, and the methylene carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum will display characteristic absorption bands that confirm the presence of the key functional groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong, sharp C=O stretching vibration will be present around 1700 cm⁻¹. The C-O-C stretching of the ether linkage will also be identifiable.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound, which should align with the theoretical values for C₁₄H₁₁ClO₃. The mass spectrum will also exhibit the characteristic isotopic pattern for chlorine (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Conclusion

This technical guide has detailed the essential information for the synthesis, purification, and characterization of 3-[(2-Chlorophenoxy)methyl]benzoic acid. By providing a robust experimental protocol grounded in established chemical principles, along with a clear framework for analytical verification, this document equips researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound. The provided methodologies are designed to be self-validating, ensuring a high degree of reproducibility and scientific rigor.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]

  • Chempedia. General procedures for the purification of Carboxylic acids. [Link]

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • PubChem. 4-[(2-Chlorophenoxy)methyl]benzoic acid. [Link]

Sources

Pharmacological Versatility of Chlorophenoxy Benzoic Acid Derivatives: From Metabolic Modulation to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorophenoxy benzoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a diphenyl ether core stabilized by a carboxylic acid moiety. While historically associated with agrochemistry (auxin mimics), this scaffold has evolved into a critical pharmacophore for human therapeutics.

This guide analyzes the biological activity of these derivatives, specifically focusing on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists , Non-Steroidal Anti-Inflammatory Drug (NSAID) bioisosteres , and emerging antimicrobial agents . By leveraging the lipophilic nature of the chlorophenoxy tail and the polar interaction capabilities of the benzoic acid head, researchers can modulate targets ranging from nuclear transcription factors to membrane-bound ion channels like TMEM206.

Structural Activity Relationship (SAR)

The biological potency of chlorophenoxy benzoic acid derivatives is governed by three distinct structural domains. Understanding the interplay between these domains is essential for rational drug design.

The Pharmacophore Triad
  • The Polar Head (Benzoic Acid): This moiety serves as the primary anchor, forming hydrogen bonds or ionic interactions with positively charged residues (e.g., Arginine/Lysine) in the ligand-binding domains (LBD) of targets like PPARs or COX enzymes.

  • The Linker (Ether Oxygen): Replacing the amine (-NH-) linker found in fenamates (e.g., mefenamic acid) with an ether (-O-) linker alters the bond angle and flexibility. This bioisosteric replacement often improves lipophilicity and alters metabolic stability by removing a hydrogen bond donor.

  • The Lipophilic Tail (Chlorophenoxy): The chlorine substitution increases lipophilicity (

    
    ), facilitating membrane permeability.
    
    • Ortho-substitution: Increases steric bulk, often locking the conformation relative to the ether linkage.

    • Para-substitution: Enhances metabolic stability by blocking oxidative metabolism at the most reactive phenyl position.

SAR Visualization

The following diagram illustrates the functional decomposition of the molecule.

SAR_Analysis Core Chlorophenoxy Benzoic Acid Scaffold Head Benzoic Acid Moiety (Polar Head) Core->Head Linker Ether Linkage (-O-) (Rotational Hinge) Core->Linker Tail Chlorophenoxy Ring (Lipophilic Tail) Core->Tail Function1 H-Bonding with Arg/Lys (e.g., PPAR LBD) Head->Function1 Function2 Bioisostere of -NH- (Fenamates) Linker->Function2 Function3 Membrane Permeability & Metabolic Blockade Tail->Function3

Figure 1: Structural decomposition of the chlorophenoxy benzoic acid scaffold highlighting functional roles.

Therapeutic Applications and Mechanisms[1]

Metabolic Regulation: PPAR Agonism

Chlorophenoxy benzoic acid derivatives function as lipid-lowering agents by mimicking endogenous fatty acids. They bind to the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.[1][2][3]
  • Mechanism: The carboxylate head binds to the AF-2 helix of the nuclear receptor, while the chlorophenoxy tail occupies the hydrophobic pocket. This induces a conformational change that recruits the Retinoid X Receptor (RXR).

  • Key Insight: Unlike fibrates (which are phenoxy-isobutyric acids), the benzoic acid derivatives provide a more rigid scaffold. Compounds like BMS-687453 (an oxybenzylglycine analog) demonstrate how this core structure can achieve nanomolar affinity (EC

    
     ~10 nM) for PPAR
    
    
    
    [1].[3]
Anti-Inflammatory Activity (COX Inhibition)

These derivatives act as bioisosteres of fenamates.

  • Target: Cyclooxygenase (COX-1/COX-2).

  • Efficacy: 2-phenoxybenzoic acid hydrazides have shown analgesic potency superior to diclofenac in formalin tests [2].[4] The ether oxygen allows the molecule to fit into the hydrophobic channel of the COX enzyme, blocking arachidonic acid entry.

Oncology: TMEM206 Inhibition

A specific derivative, 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA) , has been identified as a specific inhibitor of TMEM206, a proton-activated chloride channel involved in cancer cell survival in acidic microenvironments [3].[5]

  • Significance: This represents a novel mechanism where the scaffold targets ion channels rather than enzymes or nuclear receptors.

Chemical Synthesis Protocol

The synthesis of 2-(4-chlorophenoxy)benzoic acid is typically achieved via the Ullmann Ether Condensation . This reaction requires careful control of the catalyst and base to prevent dehalogenation or polymerization.

Reaction Scheme

Reagents: 2-Chlorobenzoic acid, 4-Chlorophenol, Copper (powder or CuI), Potassium Carbonate (


), DMF or Pyridine.

Synthesis_Flow Start Start: Reagents 2-Chlorobenzoic Acid + 4-Chlorophenol Step1 Step 1: Deprotonation Add K2CO3, Solvent (DMF) Temp: 100°C, 30 min Start->Step1 Step2 Step 2: Ullmann Coupling Add Cu Catalyst (CuI) Reflux 140°C, 12-18 hrs Step1->Step2 Formation of Phenoxide Step3 Step 3: Acidification Pour into ice-HCl (pH 2) Precipitate forms Step2->Step3 Nucleophilic Aromatic Substitution Step4 Step 4: Purification Recrystallization (Ethanol/Water) Step3->Step4

Figure 2: Step-by-step Ullmann synthesis workflow for chlorophenoxy benzoic acid.

Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (10 mmol) and 2-chlorobenzoic acid (10 mmol) in dry DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol). Stir at 100°C for 30 minutes to generate the phenoxide anion.
    
  • Catalysis: Add Copper(I) iodide (1 mmol) as the catalyst.

  • Reflux: Heat the mixture to 140°C under nitrogen atmosphere for 16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice containing concentrated HCl. The pH should be adjusted to ~2.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

Biological Evaluation Protocols

To validate the biological activity, two orthogonal assays are recommended: one for metabolic activity (PPAR) and one for antimicrobial efficacy.

Protocol A: PPAR Nuclear Receptor Binding Assay

This assay determines if the synthesized derivative acts as a ligand for the PPAR


 receptor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant Human PPAR

    
    -LBD (GST-tagged).
    
  • Fluorescently labeled tracer (e.g., Fluormone™ Pan-PPAR Green).

  • Terbium-labeled anti-GST antibody.

Step-by-Step:

  • Dilution: Prepare serial dilutions of the test compound (chlorophenoxy benzoic acid derivative) in DMSO. Final assay concentration range: 1 nM to 10

    
    M.
    
  • Incubation: In a 384-well black plate, mix:

    • 5

      
      L of Test Compound.
      
    • 5

      
      L of PPAR
      
      
      
      -LBD/Tb-Ab complex.
    • 5

      
      L of Fluormone Tracer.
      
  • Equilibrium: Incubate at room temperature for 2 hours in the dark.

  • Read: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) using a microplate reader.

  • Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer by the test compound. Plot dose-response curve to determine

    
    .[5]
    
Protocol B: Antimicrobial Susceptibility (MIC)

Given the chlorinated nature of the scaffold, antimicrobial activity against Gram-positive bacteria is probable.

Organisms: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

Step-by-Step:

  • Inoculum Prep: Prepare bacterial suspension in Mueller-Hinton Broth (MHB) to 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Plate Setup: Use a 96-well sterile microplate. Add 100

    
    L of MHB to all wells.
    
  • Dilution: Add 100

    
    L of test compound stock (dissolved in DMSO/Broth) to column 1. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 10

    
    L of bacterial suspension to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).

  • Incubation: Incubate at 37°C for 24 hours.

  • Read: Add Resazurin dye (0.01%) to visualize growth. Blue indicates no growth (inhibition); Pink indicates growth. The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes expected activity ranges based on literature precedents for this scaffold.

Target / AssayActivity MetricTypical RangeReference Standard
PPAR

Agonism

(Binding)
10 nM - 500 nMFenofibrate (

)
COX-2 Inhibition

(Enzymatic)
0.5

M - 5.0

M
Diclofenac (

)
Antimicrobial (S. aureus) MIC16 - 64

g/mL
Ciprofloxacin (<1

g/mL)
TMEM206 Inhibition

(Current)
~9.5

M
N/A (Novel Target)

References

  • PPAR Agonism: Ellsworth, B. A., et al. (2006). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist (BMS-687453).[3] PubMed.[2] Link

  • Anti-inflammatory/Analgesic: Amir, M., & Kumar, S. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides.[4] Biological & Pharmaceutical Bulletin.[4] Link

  • TMEM206 Inhibition: Systh, A. M., et al. (2024).[5] CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents.[5] Frontiers in Pharmacology. Link

  • Antimicrobial: Sun, D. W., et al. (2018). Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Derivatives.[6] Food Chemistry.[6] Link

  • Pan-PPAR Agonism: Kim, T. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, MHY2013. Scientific Reports. Link

Sources

3-[(2-Chlorophenoxy)methyl]benzoic Acid: A Strategic Scaffold for Lipophilic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(2-Chlorophenoxy)methyl]benzoic Acid as a Building Block in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-[(2-Chlorophenoxy)methyl]benzoic acid (CAS: 30082-45-2) serves as a critical building block in medicinal chemistry, particularly for the construction of lipophilic biaryl ether motifs. Unlike para-substituted linkers that create linear vectors, this meta-substituted scaffold introduces a distinct 120° geometric "kink," essential for accessing specific hydrophobic pockets in GPCRs and kinase allosteric sites.

This guide details the synthesis, reactivity, and strategic application of this scaffold. It moves beyond basic catalog data to provide a self-validating protocol for its preparation and downstream functionalization, ensuring high-fidelity incorporation into lead optimization campaigns.

Structural Logic & Medicinal Utility[1][2]

The "Meta-Vector" Advantage

In fragment-based drug discovery (FBDD), the vector of the linker determines the spatial orientation of the pendant group.

  • Geometry: The methylene linker (-CH2-) combined with the meta-substituted benzoic acid creates a flexible hinge.

  • Conformation: The 2-chloro substituent on the phenoxy ring is not merely a halogen handle; it provides steric bulk that restricts free rotation around the ether bond, favoring non-planar conformations that can break "flat" aromatic stacking, often improving solubility and target selectivity.

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight 262.69 g/mol Fragment-compliant (<300 Da).
ClogP ~3.8High lipophilicity; ideal for crossing blood-brain barrier (BBB) or targeting hydrophobic pockets.
H-Bond Donors 1 (COOH)Readily capped via amide coupling.
Rotatable Bonds 4Moderate flexibility allows induced fit binding.

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required to access derivatives or isotopically labeled variants. The most robust route utilizes a Williamson Ether Synthesis followed by Ester Hydrolysis .

Retrosynthetic Analysis

The target is disconnected at the ether linkage. Direct alkylation of the benzoic acid is possible but often results in esterification byproducts. The preferred route uses the methyl ester protection strategy.

Pathway:

  • Methyl 3-(bromomethyl)benzoate + 2-Chlorophenol

    
    Intermediate Ester
    
  • Intermediate Ester + LiOH

    
    Target Acid
    
Step-by-Step Methodology
Step 1: Ether Formation (Williamson Synthesis)

Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 2-Chlorophenol (1.1 eq), K₂CO₃ (2.0 eq), Acetone (reagent grade).

  • Setup: Charge a round-bottom flask with 2-chlorophenol and acetone (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ. Note: The color may shift to pale yellow.

  • Alkylation: Add methyl 3-(bromomethyl)benzoate dropwise (dissolved in minimal acetone) to the stirring suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide starting material should disappear.

  • Workup: Cool to RT. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: The crude residue is usually pure enough. If not, recrystallize from cold ethanol or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Saponification

Reagents: Crude Ester from Step 1, LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Dissolution: Dissolve the ester in THF.

  • Hydrolysis: Add LiOH dissolved in water. The mixture should be biphasic initially but become homogenous upon heating.

  • Reaction: Stir at 50°C for 2 hours.

  • Acidification (Critical): Cool to 0°C. Slowly add 1M HCl until pH reaches ~2–3. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Downstream Applications (Scaffold Divergence)

The carboxylic acid moiety is the primary "handle" for library generation. The diagram below illustrates the divergence points from this core scaffold.

Visualization of Chemical Space

G Core 3-[(2-Chlorophenoxy) methyl]benzoic Acid Amide Amide Coupling (R-NH2 / HATU) Core->Amide Reduction Reduction (LiAlH4 / BH3) Core->Reduction Curtius Curtius Rearrangement (DPPA / tBuOH) Core->Curtius Lib_Amide Lipophilic Amide Library (GPCR Ligands) Amide->Lib_Amide High Yield Benzyl_Alc Benzyl Alcohol (Linker Extension) Reduction->Benzyl_Alc Chemoselective Aniline Meta-Aniline Deriv. (Kinase Hinge Binder) Curtius->Aniline N-Boc Intermediate

Figure 1: Divergent synthesis pathways from the parent acid scaffold.

Protocol: High-Throughput Amide Coupling

For generating libraries (e.g., DELs), the following conditions minimize hydrolysis of the ether linkage while activating the acid.

  • Coupling Agent: HATU (1.2 eq) is preferred over EDC for hindered amines.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (anhydrous).

  • Procedure: Pre-activate the acid with HATU/DIPEA for 5 mins before adding the amine. Stir 12h at RT.

  • Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid). The chlorophenoxy group provides strong UV retention, simplifying separation.

Troubleshooting & Stability

Metabolic Stability (ADME)
  • Risk: The benzylic ether position (-O-CH2-Ar) is susceptible to oxidative dealkylation by CYP450 enzymes (O-dealkylation).

  • Mitigation: If high clearance is observed, consider replacing the ether oxygen with a difluoromethylene (-CF2-) or a direct carbon link, though this alters the bond angle. The 2-chloro group on the phenoxy ring helps block para-metabolism on that ring, improving stability relative to the unsubstituted phenol.

Chemical Stability
  • Acid Sensitivity: The ether linkage is stable to standard acidic deprotection conditions (e.g., TFA/DCM for Boc removal).

  • Hydrogenation: Avoid Pd/C hydrogenation if preserving the aryl chloride is required; the Cl group can be susceptible to hydrodehalogenation under vigorous conditions. Use PtO₂ or chemical reduction (Fe/NH₄Cl) for nitro-reductions elsewhere in the molecule.

References

  • Williamson Ether Synthesis General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, pp. 984.
  • Synthesis of Bromomethylbenzoic Acid Precursors

    • Method for producing 3-bromomethylbenzoic acids.[1][2][3][4] US Patent Application 20040236146A1.[3] Link

  • Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Compound Data & CAS Verification

    • 3-(2-Chlorophenoxymethyl)benzoic acid (CAS 30082-45-2).[5] CymitQuimica Catalog. Link

Sources

Technical Guide: Discovery, Chemistry, and Applications of Phenoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxybenzoic acid derivatives represent a critical scaffold in organic chemistry, serving as the structural backbone for a potent class of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., acifluorfen, fomesafen). Beyond agrochemicals, this moiety has emerged in medicinal chemistry, specifically within Peroxisome Proliferator-Activated Receptor (PPAR) modulation.[1] This guide provides a technical reconstruction of their discovery, a definitive analysis of their Structure-Activity Relationship (SAR), and validated synthetic protocols for laboratory replication.

Part 1: Historical Genesis & Structural Evolution

The discovery of phenoxybenzoic acid herbicides was not an isolated event but an evolutionary leap from the earlier diphenyl ether class.

The Diphenyl Ether Precursors (1960s)

The initial breakthrough occurred with the synthesis of nitrofen (2,4-dichlorophenyl p-nitrophenyl ether). While effective, nitrofen lacked systemic activity and required high application rates. Researchers at Rohm and Haas (now part of Dow/Corteva) and Bayer sought to optimize this scaffold.

The Carboxylation Shift (1970s)

The pivotal moment in the history of this class was the introduction of a carboxylic acid group (or its ester/salt precursors) onto the nitro-substituted ring.

  • The Discovery: In the early 1970s, chemists identified that adding a carboxyl group at the 5-position of the 2-nitro-substituted ring significantly enhanced potency and water solubility (as salts).

  • The Lead Compound: This led to Acifluorfen (Blazer), introduced circa 1980. Acifluorfen demonstrated superior post-emergence activity against broadleaf weeds in soybeans compared to its non-carboxylated predecessors.

  • Derivatization: To improve membrane permeability, ester derivatives were synthesized. Lactofen and Fomesafen (sulfonamide derivative) followed, utilizing the "pro-herbicide" concept where the molecule is cleaved in planta to release the active acid moiety.

CompoundIntroductionKey Structural FeaturePrimary Use
Nitrofen 1960sDiphenyl ether (No -COOH)Pre-emergence (Phased out)
Acifluorfen 19805-Carboxy additionPost-emergence (Soybeans)
Fomesafen 1980sAcylsulfonamide tailExtended residual activity
Lactofen 1980sComplex ester side chainEnhanced uptake/selectivity

Part 2: Mechanism of Action (The PPO Cascade)

The phenoxybenzoic acids act as Protoporphyrinogen Oxidase (PPO/Protox) Inhibitors (WSSA Group 14). Their efficacy relies on a "leaky organelle" mechanism that turns the plant's own chlorophyll biosynthesis machinery against itself.

The Molecular Pathway
  • Inhibition: The herbicide binds to the PPO enzyme in the chloroplast envelope.

  • Accumulation: The substrate, Protoporphyrinogen IX (Protogen IX) , accumulates because it cannot be converted to Protoporphyrin IX (Proto IX) within the enzyme pocket.

  • Leakage: Protogen IX leaks out of the chloroplast into the cytoplasm.

  • Uncontrolled Oxidation: In the cytoplasm, non-specific peroxidases convert Protogen IX into Proto IX .

  • Phototoxicity: Proto IX is a potent photosensitizer. Upon exposure to light, it generates Singlet Oxygen (

    
    ) .
    
  • Lipid Peroxidation:

    
     attacks unsaturated fatty acids in the cell membrane, causing loss of integrity and rapid necrosis.
    
Visualization of Signaling Pathway

PPO_Mechanism Chloroplast Chloroplast Envelope PPO_Enzyme PPO Enzyme (Target) Protogen Protoporphyrinogen IX (Accumulates) PPO_Enzyme->Protogen Inhibition leads to accumulation Herbicide Phenoxybenzoic Acid (Inhibitor) Herbicide->PPO_Enzyme Blocks Cytoplasm Cytoplasm (Leakage Site) Protogen->Cytoplasm Leaks from Plastid ProtoIX Protoporphyrin IX (Photosensitizer) Cytoplasm->ProtoIX Non-enzymatic Oxidation SingletO Singlet Oxygen (1O2) ProtoIX->SingletO Excitation by Light Light Light (hv) Light->ProtoIX Lipid Lipid Peroxidation (Cell Death) SingletO->Lipid Destroys Membranes

Caption: The "leaky organelle" hypothesis showing how PPO inhibition leads to cytoplasmic phototoxicity.

Part 3: Structure-Activity Relationship (SAR) Matrix

For researchers designing new derivatives, the SAR of phenoxybenzoic acids is rigid. The molecule generally consists of two phenyl rings linked by an oxygen (ether).

The "Benzoic" Ring (Ring A)

This ring contains the carboxyl group and dictates binding affinity.

  • Position 1 (-COOH): Essential for activity. Can be masked as an ester, salt, or sulfonamide (e.g., fomesafen) to alter solubility/uptake, but the free acid is the active species.

  • Position 2 (-NO2 or -Cl): An electron-withdrawing group is critical here. The nitro group (

    
    ) is most common (acifluorfen), but chlorine is tolerated.
    
  • Position 5 (Ether Linkage): The point of attachment to the second ring.

The "Phenoxy" Ring (Ring B)

This ring fits into the hydrophobic pocket of the enzyme.

  • Position 4 (-CF3): A trifluoromethyl group is highly conserved. It provides lipophilicity and metabolic stability.

  • Position 2 (-Cl): Ortho-substitution relative to the ether linkage forces the two rings into a non-coplanar (twisted) conformation, which is required for the active site fit.

SAR Summary Table
PositionSubstituentEffect on Activity
Ring A (C1) Carboxyl (-COOH)Essential. Esters are pro-herbicides.
Ring A (C2) Nitro (-NO2)High activity. Electron-withdrawing required.
Ring A (C5) -O- (Ether)Linker. Sulfur (-S-) analogs exist but are less common.
Ring B (C4) Trifluoromethyl (-CF3)Critical. Maximizes lipophilicity/potency.
Ring B (C2) Chlorine (-Cl)Steric twist inducer. Prevents free rotation.

Part 4: Synthetic Methodologies

The industrial and laboratory standard for synthesizing phenoxybenzoic acids is the Ullmann Ether Synthesis . This involves a nucleophilic aromatic substitution (


) between a phenol and a halogenated benzoic acid derivative.
Protocol: Synthesis of Acifluorfen-Methyl

Rationale: We synthesize the methyl ester first to facilitate purification, followed by hydrolysis if the free acid is desired.

Reagents:

  • Nucleophile: 2-chloro-4-(trifluoromethyl)phenol (1.0 eq)

  • Electrophile: Methyl 5-chloro-2-nitrobenzoate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) - Anhydrous
    
  • Solvent: DMF (Dimethylformamide) or DMSO - Polar aprotic is required.

Step-by-Step Workflow:

  • Preparation: In a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)phenol (20 mmol) in 50 mL of dry DMF.

  • Deprotonation: Add anhydrous

    
     (50 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Coupling: Add Methyl 5-chloro-2-nitrobenzoate (22 mmol).

  • Reaction: Heat the mixture to 80-100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is driven by the electron-deficient nature of the nitrobenzoate ring (

    
     mechanism).
    
  • Quench: Cool to room temperature. Pour the mixture into 300 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography.

Synthetic Workflow Diagram

Synthesis_Protocol Start Start: Substituted Phenol Base Base Treatment (K2CO3 / DMF) Start->Base Coupling Add Nitrobenzoate (Heat 90°C) Base->Coupling Intermed Diphenyl Ether Ester Coupling->Intermed Hydrolysis Hydrolysis (NaOH / H2O) Intermed->Hydrolysis Optional Final Final Product: Acifluorfen Hydrolysis->Final

Caption: Ullmann-type condensation route for phenoxybenzoic acid synthesis.

Part 5: Medicinal Chemistry & Future Trajectories

While historically dominated by agrochemicals, the phenoxybenzoic acid scaffold has relevance in pharmaceutical research.

PPAR Agonism

The structural similarity between phenoxybenzoic acids and fibrates (phenoxyisobutyric acids) allows for interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

  • Research Insight: Certain 3-phenoxybenzoic acid derivatives have shown dual PPAR

    
    /
    
    
    
    agonist activity, useful for treating metabolic syndrome. The lipophilic tail (Ring B) mimics the fatty acid ligands of PPARs.
Toxicology Note (The Pyrethroid Metabolite)

It is vital for researchers to distinguish the herbicide class from 3-phenoxybenzoic acid (3-PBA) found in toxicology reports. 3-PBA is a common metabolite of pyrethroid insecticides (like permethrin). While structurally related, 3-PBA lacks the specific nitro/carboxy arrangement of the herbicides and serves primarily as a biomarker for insecticide exposure.

Resistance Management

The future of this class in agriculture relies on combating resistance. Weeds like Amaranthus tuberculatus (Waterhemp) have developed PPO resistance via a


G210  codon deletion in the PPX2L gene. Next-generation discovery focuses on "scaffold hopping"—modifying the benzoic acid ring to pyrimidinediones or triazolinones to bypass these resistance mechanisms while maintaining the core pharmacophore.

References

  • Johnson, W. O., et al. (1978).[2] "Herbicidal activity of acifluorfen and related diphenyl ethers." Journal of Agricultural and Food Chemistry. Link

  • Matringe, M., et al. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal. Link

  • Duke, S. O., et al. (1991). "Protoporphyrinogen oxidase-inhibiting herbicides." Weed Science. Link

  • Hao, G. F., et al. (2011). "Structure-activity relationship and molecular docking of diphenyl ether herbicides." Journal of Molecular Graphics and Modelling. Link

  • Scriven, E. F., et al. (2023). "A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies." Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Structural Validation and Spectroscopic Analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid

[1]

Executive Summary & Compound Identity

3-[(2-Chlorophenoxy)methyl]benzoic acid is a bifunctional aromatic ether serving as a critical scaffold in medicinal chemistry.[1] Its structure combines a lipophilic 2-chlorophenoxy moiety with a polar benzoic acid tail, linked by a methylene bridge.[1] This guide provides the definitive spectroscopic baseline (NMR, IR, MS) required to validate its identity and purity during synthesis.[1]

PropertySpecification
IUPAC Name 3-[(2-Chlorophenoxy)methyl]benzoic acid
CAS Registry Number 30082-45-2
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Monoisotopic Mass 262.0397 Da
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Pathway & Reaction Logic

To understand the impurity profile and spectral nuances, one must understand the synthesis.[1] The compound is typically generated via a Williamson ether synthesis.[1]

Reaction Scheme (Graphviz)[1]

SynthesisSM13-(Bromomethyl)benzoic acid(Electrophile)Prod3-[(2-Chlorophenoxy)methyl]benzoic acid(Target)SM1->Prod -KBrSM22-Chlorophenol(Nucleophile)InterPhenoxideIntermediateSM2->InterDeprotonationBaseK2CO3 / DMF(Base/Solvent)Base->InterInter->ProdSN2 Attack

Figure 1: Williamson ether synthesis pathway. The SN2 mechanism requires a polar aprotic solvent (DMF) to facilitate the nucleophilic attack of the 2-chlorophenoxide on the benzylic halide.

Spectroscopic Characterization Protocols

As exact digitized spectral libraries for this specific intermediate are often proprietary, the following data represents the Chemometric Consensus Baseline . These values are derived from high-fidelity fragment analysis of the 3-substituted benzoic acid core and the 2-chlorophenoxy ether linkage.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for carboxylic acid solubility and preventing proton exchange).[1] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR (Proton) Consensus Data
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
13.05 Broad s1H-COOH Characteristic acidic proton; may broaden or disappear if wet DMSO is used.[1]
8.02 s1HAr-H2 Isolated proton between COOH and CH₂O; most deshielded on Ring A.
7.91 d (J=7.8 Hz)1HAr-H6 Ortho to COOH; deshielded by carbonyl anisotropy.[1]
7.72 d (J=7.8 Hz)1HAr-H4 Para to COOH; less deshielded than H6.[1]
7.53 t (J=7.7 Hz)1HAr-H5 Meta to COOH; standard aromatic triplet.[1]
7.44 dd (J=8.0, 1.5 Hz)1HAr-H3' Ring B (Phenoxy): Ortho to Chlorine; deshielded by -Cl (inductive effect).[1]
7.28 td (J=7.8, 1.5 Hz)1HAr-H5' Ring B: Meta to ether oxygen.[1]
7.15 dd (J=8.2, 1.2 Hz)1HAr-H6' Ring B: Ortho to Oxygen; shielded by electron donation from Oxygen.[1]
6.98 td (J=7.6, 1.2 Hz)1HAr-H4' Ring B: Para to Oxygen.[1]
5.28 s2H-CH₂ -O-Key Diagnostic Signal. Benzylic methylene singlet.[1]
¹³C NMR (Carbon) Consensus Data
  • Carbonyl (C=O): 167.2 ppm[1]

  • Ether Linkage (Ar-O-C): 154.1 ppm (Quaternary C1' of Ring B)[1]

  • Benzylic Carbon (-CH₂-): 69.4 ppm (Diagnostic peak for ether formation)[1]

  • Aromatic Region: 112.0 – 138.0 ppm (12 signals expected; overlap likely around 128-129 ppm).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3300 – 2500 O-H stretch (Acid)Very broad "hump"; confirms carboxylic acid.[1]
1685 – 1705 C=O stretchStrong, sharp band; indicates aromatic carboxylic acid.[1]
1580, 1480 C=C stretch (Ar)Skeletal vibrations of the benzene rings.[1]
1245 C-O-C stretch (Asym)Strong band; confirms the aryl alkyl ether linkage.
1050 C-O-C stretch (Sym)Supporting evidence for ether.
750 – 760 C-Cl stretchCharacteristic of ortho-substituted chlorobenzene.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Negative Mode [M-H]⁻.[1]

  • Parent Ion: The molecular weight is 262.[1][]69. In negative mode, look for m/z 261.0 .[1]

  • Isotope Pattern (Critical): Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).[1]

    • M peak (261.0): 100% relative abundance.[1]

    • M+2 peak (263.0): ~33% relative abundance.[1]

    • Validation: If the M+2 peak is missing or <10%, the chlorine atom is absent (impurity).[1]

Fragmentation Logic (Graphviz)

MS_FragmentationM_IonParent Ion [M-H]-m/z 261.0Frag1Decarboxylation[M-H-CO2]-m/z 217.0M_Ion->Frag1- CO2 (44 Da)Frag2Ether Cleavage(2-Chlorophenoxide)m/z 127.0M_Ion->Frag2Cleavage at CH2-OFrag3Benzoate Fragment[OOC-Ph-CH2•]-M_Ion->Frag3Alternative Path

Figure 2: ESI(-) Fragmentation Pathway.[1] The loss of CO₂ (44 Da) is the primary neutral loss for benzoic acids.

Quality Control & Impurity Analysis

When validating this compound, specific impurities from the synthesis must be ruled out.

  • Regioisomer Contamination: The 4-isomer (para-substituted) is a common commercial analog.[1]

    • Differentiation: Check the ¹H NMR aromatic region.[1] The 4-isomer shows a symmetric AA'BB' system (two doublets) for the benzoic ring.[1] The 3-isomer (target) shows the asymmetric s, d, d, t pattern described in Section 3.1.[1]

  • Hydrolysis Impurity: 3-(Hydroxymethyl)benzoic acid .

    • Detection: Absence of the aromatic signals from the chlorophenyl ring (6.9 - 7.5 ppm) and loss of the C-Cl stretch in IR.[1]

  • Starting Material: 2-Chlorophenol .

    • Detection: Distinct "phenolic" odor and a sharp OH peak in IR (non-broadened) if unreacted.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 661071, 4-[(2-Chlorophenoxy)methyl]benzoic acid (Isomer Analog Reference).[1] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). Patent WO2003022800A1: Method for producing 3-bromomethylbenzoic acids (Synthetic Precursor).[1] Retrieved from [1]

An In-depth Technical Guide to the Thermal Stability of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Thermal Stability Profiling in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of robust formulation design, risk mitigation, and ensuring therapeutic efficacy and patient safety. The thermal stability of a molecule, such as 3-[(2-Chlorophenoxy)methyl]benzoic acid, dictates its shelf-life, informs manufacturing processes (e.g., drying, milling, and melt extrusion), and can predict potential degradation pathways that might lead to toxic impurities. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the thermal stability of this compound. We will proceed from the foundational principles of its chemical structure to detailed, field-proven experimental protocols, and culminate in the interpretation of potential outcomes. This document is structured not as a rigid report of existing data, but as a proactive, scientifically-grounded roadmap for the comprehensive thermal characterization of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Molecular Architecture and Its Implications for Thermal Stability

3-[(2-Chlorophenoxy)methyl]benzoic acid is a molecule of interest that integrates several key functional groups, each contributing to its overall chemical behavior. A nuanced understanding of this structure is paramount to hypothesizing its thermal liability.

  • Aromatic Carboxylic Acid Moiety: The benzoic acid group is a primary determinant of the molecule's acidic nature and its potential for intermolecular interactions, such as hydrogen bonding. Aromatic carboxylic acids are generally thermally stable; however, under significant thermal stress, they can undergo decarboxylation.[1][2] The position of the substituent on the benzoic acid ring can influence this process.

  • Aryl Ether Linkage: The ether linkage between the chlorophenyl group and the methylbenzoic acid moiety is another critical feature. While generally stable, ether linkages can be susceptible to cleavage at elevated temperatures. The presence of an electron-withdrawing chlorine atom on the phenoxy ring may influence the bond strength and decomposition mechanism of the ether.

  • Chlorinated Aromatic Ring: The 2-chlorophenoxy group introduces a halogen substituent. The carbon-chlorine bond is typically strong, but its presence can influence the electron density of the aromatic system and potentially offer alternative degradation pathways under pyrolytic conditions.

Given this composite structure, a comprehensive thermal analysis is not just advisable but essential for a complete stability profile.

Strategic Approach to Thermal Stability Assessment

A multi-technique approach is indispensable for a thorough investigation of thermal stability. We will focus on two principal thermoanalytical methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques, when used in concert, provide a holistic view of both mass loss events and energetic transitions.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the proposed workflow for a comprehensive thermal stability assessment. This workflow is designed to be self-validating, with each step providing context for the next.

Thermal Stability Workflow cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting Sample_Purity Purity Assessment (e.g., HPLC, LC-MS) DSC Differential Scanning Calorimetry (DSC) Sample_Purity->DSC Informs purity assessment Sample_Form Solid-State Characterization (e.g., PXRD) Sample_Form->DSC Identifies polymorphic forms TGA Thermogravimetric Analysis (TGA) DSC->TGA Determines melting/ transition events TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Quantifies mass loss Data_Analysis Data Analysis and Kinetic Modeling TGA_MS->Data_Analysis Identifies evolved gases Report Comprehensive Stability Report Generation Data_Analysis->Report

Caption: Proposed experimental workflow for the thermal stability assessment of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind the chosen parameters, ensuring data integrity and reproducibility.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to screen for any polymorphic transitions or solid-state reactions prior to decomposition. DSC is a highly sensitive technique for studying the thermotropic properties of materials.[3]

Instrumentation: A calibrated heat-flux DSC instrument is recommended.[4]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-[(2-Chlorophenoxy)methyl]benzoic acid into a standard aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Pan Sealing: Hermetically seal the pan.

    • Rationale: This prevents any mass loss due to sublimation before the boiling point, ensuring that the observed thermal events are true phase transitions.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point but below the onset of decomposition (a preliminary TGA scan can inform this upper limit). A heating rate of 10 °C/min is standard.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation of the sample during heating.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm.

    • Calculate the heat of fusion (ΔHfus) by integrating the peak area.

    • Observe for any other endothermic or exothermic events prior to melting, which could indicate solid-state transitions (e.g., polymorphism).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss as a function of temperature. TGA is a fundamental technique for assessing thermal stability.[5]

Instrumentation: A high-precision TGA instrument.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Rationale: This sample size is sufficient to obtain a clear mass loss signal while minimizing heat transfer limitations.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

    • Atmosphere: Conduct the experiment under a dynamic nitrogen atmosphere (flow rate of 50-100 mL/min).

    • Rationale: A dynamic inert atmosphere ensures the efficient removal of any evolved gaseous decomposition products from the sample environment.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

TGA Coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Protocol:

  • The TGA protocol is the same as described in section 3.2.

  • The outlet gas from the TGA furnace is transferred via a heated transfer line to the inlet of a mass spectrometer.

  • Mass spectra are recorded continuously throughout the TGA experiment.

  • Data Analysis: Correlate the mass loss events observed in the TGA curve with the mass spectra of the evolved gases. This allows for the identification of decomposition products.

Anticipated Results and Mechanistic Discussion

Based on the chemical structure, we can hypothesize the following thermal behavior and decomposition pathways.

Expected DSC and TGA Profiles
ParameterExpected ObservationRationale
DSC Melting Point A sharp endotherm is expected. The melting point is likely to be above that of 3-chlorobenzoic acid (154-157 °C) due to the larger molecular size and potential for additional intermolecular interactions.[6][7]Crystalline organic molecules exhibit a characteristic melting endotherm.
TGA Onset of Decomposition The onset of decomposition is anticipated to be significantly above the melting point, indicating a reasonable thermal stability window in the solid and liquid states.The constituent aromatic rings and ether linkage are generally stable.
TGA Mass Loss Steps One or more mass loss steps are possible. A multi-step decomposition might occur, reflecting the sequential breakdown of different parts of the molecule.The molecule has distinct functional groups (carboxylic acid, ether) that may have different thermal labilities.
Potential Thermal Decomposition Pathways

The following diagram illustrates potential fragmentation patterns for 3-[(2-Chlorophenoxy)methyl]benzoic acid under thermal stress.

Decomposition Pathways cluster_decarboxylation Decarboxylation cluster_ether_cleavage Ether Bond Cleavage cluster_fragmentation Further Fragmentation Parent 3-[(2-Chlorophenoxy)methyl]benzoic acid Decarboxylated 1-chloro-2-[(3-methylphenyl)methoxy]benzene + CO2 Parent->Decarboxylated High Temp. Ether_Cleavage_1 3-(Hydroxymethyl)benzoic acid + Chlorobenzene Parent->Ether_Cleavage_1 Pathway A Ether_Cleavage_2 2-Chlorophenol + 3-Methylbenzoic acid Parent->Ether_Cleavage_2 Pathway B Fragments Smaller aromatic fragments, CO, H2O, HCl Decarboxylated->Fragments Ether_Cleavage_1->Fragments Ether_Cleavage_2->Fragments

Caption: Hypothesized thermal decomposition pathways for 3-[(2-Chlorophenoxy)methyl]benzoic acid.

  • Decarboxylation: At higher temperatures, the carboxylic acid group may be lost as carbon dioxide (CO2), a common decomposition route for benzoic acid derivatives.[1] The TGA-MS data would be crucial in confirming this by detecting an m/z signal of 44.

  • Ether Bond Cleavage: The C-O bonds of the ether linkage are potential sites of scission. This could occur via homolytic or heterolytic cleavage, leading to a variety of smaller molecules. The identification of fragments such as 2-chlorophenol, 3-methylbenzoic acid, or chlorobenzene in the TGA-MS analysis would support this pathway. The thermal decomposition of aryl ethers can proceed via radical mechanisms.[8]

  • Further Fragmentation: At very high temperatures, the aromatic rings themselves will likely break down, leading to the formation of smaller, more volatile fragments, and potentially char.

Conclusion and Forward Look

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the thermal stability of 3-[(2-Chlorophenoxy)methyl]benzoic acid. By adhering to the detailed protocols for DSC, TGA, and TGA-MS, and by interpreting the results within the context of the molecule's chemical architecture, researchers and drug development professionals can generate the critical data needed to ensure product quality, safety, and efficacy. The insights gained from such a study are not merely academic; they are fundamental to navigating the complex journey from a promising molecule to a viable therapeutic agent. The proactive and thorough characterization of thermal stability is an investment that pays dividends throughout the entire lifecycle of a pharmaceutical product.

References

  • Khajeh, M., & Yamini, Y. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Serbian Chemical Society, 75(9), 1221-1230.
  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • Perera, S. A., & Farag, I. H. (2006). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of the Chemical Society of Pakistan, 28(5), 441-446.
  • Oliveira, A. C., Coelho, M. G., Pires, R. F., & Franco, M. R. J. (2007). Solubility of Benzoic Acid in Mixed Solvents.
  • Cheméo. (n.d.). Benzoic acid, 2-(2-chlorophenoxy)ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Ethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]

  • Cadogan, J. I. G., Paton, R. M., & Thomson, C. (1977). Aryl Radical Formation during the Thermal Decomposition of Aryldiazo Alkyl Ethers.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal decomposition of poly(aryl ether ketones). Retrieved from [Link]

  • Ostrovskii, D., & Laskin, A. (2019). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 33(12), 12598-12607.
  • Demetzos, C. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 130, 151-157.
  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry- A Review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (2023). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Retrieved from [Link]

  • UCL Discovery. (n.d.). A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

  • MDPI. (2018). Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • OiPub. (n.d.). Thermal decomposition of poly(aryl ether ketones). Retrieved from [Link]

  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]

  • Chalmers ODR. (n.d.). Application of amorphous classification system and glass forming ability. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

starting materials for 3-[(2-Chlorophenoxy)methyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the process development and starting material specifications for synthesizing 3-[(2-Chlorophenoxy)methyl]benzoic acid (CAS: 856165-88-3).

The guide is structured for researchers requiring a scalable, high-purity route. It prioritizes the Convergent Benzylic Substitution Strategy , which offers superior regiocontrol compared to direct oxidation or phthalide-based methods for meta-substituted benzoic acids.

Part 1: Strategic Overview & Retrosynthesis

The target molecule consists of two aromatic domains linked by an ether bridge. The most robust disconnection is at the ether oxygen-benzylic carbon bond. This approach minimizes side reactions (such as over-oxidation) and leverages commercially available, high-purity precursors.

Retrosynthetic Logic
  • Disconnection: The ether linkage is cleaved to reveal a nucleophilic phenol and an electrophilic benzylic halide.

  • Fragment A (Nucleophile): 2-Chlorophenol . This moiety is stable and commercially abundant.

  • Fragment B (Electrophile): Methyl 3-(bromomethyl)benzoate .[1] The ester functionality is preferred over the free acid to prevent self-alkylation and solubility issues during the coupling step. The free acid is regenerated in the final step via saponification.

Retrosynthesis Target Target: 3-[(2-Chlorophenoxy)methyl]benzoic acid Ester Intermediate: Methyl 3-[(2-chlorophenoxy)methyl]benzoate Target->Ester Hydrolysis (LiOH/NaOH) FragA Fragment A (Nucleophile): 2-Chlorophenol Ester->FragA Williamson Ether Synthesis FragB Fragment B (Electrophile): Methyl 3-(bromomethyl)benzoate Ester->FragB

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target molecule.

Part 2: Starting Material Specifications & Sourcing

The quality of the final API/intermediate is dictated by the impurity profiles of these starting materials.

The Nucleophile: 2-Chlorophenol
  • Role: Provides the chlorophenoxy headgroup.

  • CAS: 95-57-8

  • Critical Material Attributes (CMA):

    • Purity: ≥99.0% (GC).

    • Key Impurity: Phenol (<0.1%). If phenol is present, it will compete in the coupling reaction to form the des-chloro analog, a difficult-to-remove impurity downstream.

    • Water Content: <0.5%. Excess water hydrolyzes the benzylic bromide in the next step.

The Electrophile Precursor: Methyl 3-methylbenzoate (Methyl m-toluate)
  • Role: Precursor for the benzylic bromide.

  • CAS: 99-36-5

  • Why not buy the bromide directly? Methyl 3-(bromomethyl)benzoate is often expensive and unstable (lachrymator). Synthesizing it in situ or just-in-time from the stable Methyl m-toluate is standard industrial practice.

  • CMA:

    • Isomeric Purity: <0.5% ortho- or para-isomers. Isomeric bromides have nearly identical R_f values and boiling points, making separation impossible after bromination.

Brominating Agent: N-Bromosuccinimide (NBS)[1][2]
  • Role: Radical bromination of the benzylic methyl group.

  • CAS: 128-08-5

  • Grade: Recrystallized (white solid). Yellow/brown NBS indicates free bromine/HBr, which can cause acid-catalyzed side reactions.

Part 3: Experimental Protocol & Workflow

Phase 1: Synthesis of the Electrophile (Benzylic Bromination)

Reaction Type: Wohl-Ziegler Bromination

  • Setup: Charge a reactor with Methyl 3-methylbenzoate (1.0 eq) and anhydrous CCl4 or Chlorobenzene (5-10 volumes).

    • Note: Chlorobenzene is the greener alternative to CCl4.

  • Reagent Addition: Add NBS (1.05 eq) and a radical initiator (AIBN or Benzoyl Peroxide , 0.05 eq).

  • Reaction: Reflux (80-85°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the toluate.

    • Mechanistic Insight: The reaction is complete when the denser succinimide solid floats to the top (in CCl4).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain crude Methyl 3-(bromomethyl)benzoate . Use immediately.

Phase 2: Williamson Ether Coupling

Reaction Type: SN2 Nucleophilic Substitution

  • Solvent Selection: DMF (Dimethylformamide) or Acetonitrile . DMF accelerates the SN2 reaction due to its polarity but requires aqueous workup. Acetone is a milder alternative if base sensitivity is a concern.

  • Base: Potassium Carbonate (K2CO3) .

    • Why: K2CO3 is mild enough to deprotonate the phenol (pKa ~8.5) without hydrolyzing the ester (which requires stronger hydroxide bases).

  • Protocol:

    • Dissolve 2-Chlorophenol (1.1 eq) in DMF.

    • Add K2CO3 (1.5 eq) and stir for 30 mins to generate the phenoxide anion.

    • Add crude Methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise.

    • Heat to 60°C for 4-8 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH (to remove excess 2-chlorophenol) and Brine. Dry and concentrate.

Phase 3: Ester Hydrolysis (Saponification)

Reaction Type: Acyl Substitution

  • Reagents: Dissolve the intermediate ester in THF/Water (3:1) .

  • Base: Add LiOH or NaOH (2.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The product, 3-[(2-Chlorophenoxy)methyl]benzoic acid , will precipitate as a white solid. Filter and recrystallize from Ethanol/Water if necessary.

Part 4: Process Visualization

ProcessFlow Toluate Methyl m-toluate (Start Material) Bromide Methyl 3-(bromomethyl)benzoate Toluate->Bromide Bromination (Reflux) NBS NBS / AIBN NBS->Bromide Phenol 2-Chlorophenol Ester Intermediate Ester Phenol->Ester Base K2CO3 / DMF Base->Ester Hydrolysis LiOH / THF / H2O Product FINAL PRODUCT: 3-[(2-Chlorophenoxy)methyl]benzoic acid Hydrolysis->Product Bromide->Ester Ether Coupling (SN2) Ester->Product Saponification (pH Adjust)

Figure 2: Step-by-step process flow from raw materials to final API intermediate.

Part 5: Summary of Material Data

MaterialCAS No.Mol. WeightEq.Hazard ClassStorage
Methyl 3-methylbenzoate 99-36-5150.171.0IrritantRT
N-Bromosuccinimide 128-08-5177.981.05Corrosive/Oxidizer2-8°C
2-Chlorophenol 95-57-8128.561.1Toxic/CombustibleRT
Methyl 3-(bromomethyl)benzoate 1129-28-8229.071.0LachrymatorUse Fresh
3-[(2-Chlorophenoxy)methyl]benzoic acid 856165-88-3262.69-IrritantRT

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. BenchChem Technical Library. Link

  • EvitaChem. (n.d.). Methyl 2-(bromomethyl)-3-methylbenzoate Synthesis and Applications. EvitaChem Product Catalog. Link

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.[4] Link

  • Organic Syntheses. (2018). Synthesis of Phenols from Benzoic Acids. Org. Synth. 2018, 95, 414-428. Link

  • National Institutes of Health (NIH). (2014). 3-Methyl-2-(4-methylphenoxy)benzoic acid: Synthesis and crystallization. PMC. Link

Sources

Methodological & Application

synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid , a biaryl ether scaffold frequently utilized in medicinal chemistry for the development of PPAR agonists, anti-inflammatory agents, and herbicide intermediates.

The method employs a two-stage convergent synthesis:

  • Williamson Ether Synthesis: Coupling of 2-chlorophenol with methyl 3-(bromomethyl)benzoate.

  • Saponification: Hydrolysis of the methyl ester to the free carboxylic acid.

This protocol prioritizes chemical yield, purity, and operational safety, specifically addressing the steric challenges imposed by the ortho-chloro substituent on the phenolic ring.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether oxygen, the most strategic bond for convergent assembly.

Strategic Disconnection
  • Bond Disconnection:

    
     bond.
    
  • Nucleophile: 2-Chlorophenoxide (generated in situ from 2-chlorophenol).

  • Electrophile: Methyl 3-(bromomethyl)benzoate.

  • Rationale: Utilizing the methyl ester of the benzoic acid prevents competitive

    
    -alkylation of the carboxylate, ensuring chemoselectivity for the phenolic oxygen.
    
Reaction Pathway Diagram

Retrosynthesis Target Target: 3-[(2-Chlorophenoxy)methyl]benzoic acid Precursor Intermediate: Methyl 3-[(2-chlorophenoxy)methyl]benzoate Target->Precursor Hydrolysis (LiOH/THF) SM1 Nucleophile: 2-Chlorophenol Precursor->SM1 Williamson Ether (K2CO3/DMF) SM2 Electrophile: Methyl 3-(bromomethyl)benzoate Precursor->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.DensityHazards
2-Chlorophenol 128.561.01.26 g/mLToxic, Corrosive
Methyl 3-(bromomethyl)benzoate 229.071.1SolidLachrymator, Irritant
Potassium Carbonate (

)
138.212.0SolidIrritant, Hygroscopic
DMF (Anhydrous) 73.09Solvent0.944 g/mLReprotoxic, Irritant
Lithium Hydroxide (LiOH·H2O) 41.963.0SolidCorrosive
Stage 1: Williamson Ether Coupling

Objective: Synthesis of Methyl 3-[(2-chlorophenoxy)methyl]benzoate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Chlorophenol (1.29 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (2.76 g, 20.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.
    
    • Note: The solution may turn slightly yellow/orange.

  • Alkylation: Add Methyl 3-(bromomethyl)benzoate (2.52 g, 11.0 mmol).

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexanes:EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into Water (100 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
    • Expected Yield: 85-95% (White to off-white solid).

Stage 2: Ester Hydrolysis (Saponification)

Objective: Conversion to 3-[(2-Chlorophenoxy)methyl]benzoic acid.

  • Solvation: Dissolve the intermediate ester (from Stage 1) in THF (20 mL) and Methanol (5 mL).

  • Reagent Addition: Add a solution of LiOH·H2O (1.26 g, 30 mmol) in Water (10 mL).

  • Reaction: Stir vigorously at RT for 4 hours (or 50°C for 1 hour if slow).

    • Monitoring: TLC should show consumption of the ester and formation of a baseline spot (carboxylate salt).

  • Workup:

    • Concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with Water (20 mL).

    • Acidification: Cool to 0°C and slowly add 1M HCl until pH

      
       2. The product will precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

    • Recrystallization:[1][2][3] If purity is <98%, recrystallize from Ethanol/Water.

Process Workflow Diagram

ExperimentalWorkflow start Start: Weigh Reagents mix Mix 2-Chlorophenol + K2CO3 in DMF (15 min @ RT) start->mix add_elec Add Methyl 3-(bromomethyl)benzoate mix->add_elec heat Heat to 60°C (4-6 hrs) Monitor via TLC add_elec->heat extract Workup: Extract w/ EtOAc Wash w/ Brine heat->extract hydrolysis Hydrolysis: LiOH/THF/H2O (RT, 4 hrs) extract->hydrolysis acidify Acidify w/ 1M HCl to pH 2 Precipitate Product hydrolysis->acidify filter Filter & Dry acidify->filter end Final Product: 3-[(2-Chlorophenoxy)methyl]benzoic acid filter->end

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.

Validation & Quality Control

Expected Analytical Data
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, COOH ).
      
    • 
       8.0 - 7.9 (m, 2H, Ar-H benzoate).
      
    • 
       7.7 (d, 1H, Ar-H benzoate).
      
    • 
       7.5 (t, 1H, Ar-H benzoate).
      
    • 
       7.4 (dd, 1H, Ar-H chlorophenyl).
      
    • 
       7.2 - 6.9 (m, 3H, Ar-H chlorophenyl).
      
    • 
       5.25 (s, 2H, Ar-CH 
      
      
      
      -O).
    • Key Diagnostic: The singlet at ~5.25 ppm confirms the ether linkage formation.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]

      
      : 261.03 m/z.
      
    • Isotope pattern: Distinct 3:1 ratio for

      
      Cl/
      
      
      
      Cl.
Critical Control Points
  • Moisture Control: While Williamson synthesis can tolerate trace moisture, anhydrous DMF is recommended to minimize side reactions (hydrolysis of the benzyl bromide).

  • Stoichiometry: Excess base (

    
    ) is critical to ensure complete deprotonation of the phenol, which is less acidic than carboxylic acids but sufficiently acidic (
    
    
    
    ) to react with carbonate.
  • Temperature: Do not exceed 80°C in Stage 1 to avoid polymerization or decomposition of the benzyl bromide.

Safety & Hazards

  • Benzyl Halides: Methyl 3-(bromomethyl)benzoate is a potent lachrymator . All weighing and transfers must be conducted in a functioning fume hood.

  • Phenols: 2-Chlorophenol is rapidly absorbed through the skin and is toxic. Double-gloving (Nitrile) is mandatory.

  • DMF: Hepatotoxic. Wash hands thoroughly after use; dispose of aqueous DMF waste in segregated halogenated waste streams.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: The Williamson Ether Synthesis.[4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids (US Patent 2007/0219395 A1).
  • Application in Drug Discovery (Scaffold Synthesis)

    • Title: Application Notes: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.[6]

    • Source: BenchChem Application Notes.[6]

  • Synthesis of Benzoic Acid Derivatives

    • Title: Synthesis and characterization of Benzoic Acid.[7][8][9]

    • Source: Chemistry Research Journal.
    • URL:[Link]

Sources

derivatization of 3-[(2-Chlorophenoxy)methyl]benzoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid . Due to the high polarity and hydrogen-bonding capability of the carboxylic acid moiety, this analyte requires derivatization to improve volatility, thermal stability, and peak symmetry.

This guide presents two validated derivatization strategies:

  • Silylation (BSTFA/TMCS): Rapid, single-step derivatization for general screening.

  • Methylation (BF3-Methanol): Robust conversion to methyl esters for precise quantitative analysis and library matching.

Chemical Context & Analytical Challenge

  • Analyte: 3-[(2-Chlorophenoxy)methyl]benzoic acid

  • Functional Target: Carboxylic Acid (-COOH)

  • Structural Challenge: The molecule contains a polar benzoic acid core linked via a methyl-ether bridge to a chlorophenyl ring.

    • Volatility: Low (High boiling point).

    • GC Behavior: Without derivatization, the free acid interacts with silanol groups in the GC column, leading to severe peak tailing, adsorption losses, and poor reproducibility.

Reaction Strategy: We target the active hydrogen of the carboxylic acid. Replacing the hydrogen with a non-polar group (Trimethylsilyl or Methyl) reduces polarity and prevents hydrogen bonding.

Experimental Protocols

Pre-Requisites: Sample Preparation

Before derivatization, the analyte must be extracted from the matrix (plasma, urine, soil, or plant tissue).

  • Recommended Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges to selectively retain the acidic analyte.

  • Elution: Elute with 5% Formic Acid in Methanol.

  • Drying: Evaporate the eluate to complete dryness under Nitrogen (N₂) at 40°C. Moisture is the enemy of derivatization.

Protocol A: Silylation (Rapid Screening)

Best for: Fast turnaround, qualitative confirmation, and metabolic profiling.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[1]

  • TMCS: Trimethylchlorosilane (1% v/v, acts as a catalyst)

  • Solvent: Anhydrous Pyridine or Ethyl Acetate

Step-by-Step Workflow:

  • Reconstitution: Dissolve the dried sample residue in 50 µL of Anhydrous Pyridine .

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.

  • Incubation: Heat at 60°C for 30 minutes in a dry block heater.

    • Note: Silylation is equilibrium-driven. Heat ensures completion for sterically hindered acids.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS.

Mechanism:



Protocol B: Methylation (Quantitative Gold Standard)

Best for: High-precision quantitation, stability (samples stable for weeks), and comparison with EI spectral libraries.

Reagents:

  • BF₃-Methanol: 14% Boron Trifluoride in Methanol

  • Extraction Solvent: n-Hexane (HPLC Grade)

  • Neutralization: Saturated NaCl solution

Step-by-Step Workflow:

  • Reagent Addition: Add 1 mL of BF₃-Methanol (14%) to the dried residue.

  • Incubation: Cap tightly. Heat at 70°C for 45 minutes .

    • Critical: Do not overheat; 70°C is sufficient for benzoic acids.

  • Quenching: Cool to room temperature. Add 1 mL of Saturated NaCl (or HPLC water) to stop the reaction and increase ionic strength.

  • LLE Extraction: Add 1 mL of n-Hexane .

  • Partition: Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 3 minutes to separate layers.

  • Transfer: Transfer the top organic layer (Hexane) to a GC vial containing a micro-insert.

  • Drying (Optional): Add a small amount of anhydrous Na₂SO₄ to the hexane layer to remove trace water.

Mechanism:



GC-MS Method Parameters

ParameterSetting
Column 5% Phenyl-arylene (e.g., HP-5MS, DB-5MS, Rxi-5Sil MS) 30m x 0.25mm ID x 0.25µm film
Carrier Gas Helium (99.999%) @ 1.0 mL/min (Constant Flow)
Inlet Splitless Mode (1 min purge); Temp: 280°C
Oven Program 1. Initial: 80°C (hold 1 min) 2. Ramp: 20°C/min to 200°C 3. Ramp: 10°C/min to 300°C (hold 5 min)
Transfer Line 290°C
Ion Source Electron Impact (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Scan Mode: 50–500 m/z (for ID) SIM Mode: See "Predicted Ions" below (for Quant)

Data Analysis & Expected Mass Spectra

Since the exact spectrum of this specific isomer may not be in all libraries, we utilize fragmentation logic based on the structural class (Phenoxy-methyl-benzoic acid derivatives).

Target Ions for Methyl Ester Derivative:
  • Molecular Ion (M+): m/z 276 (Calculation: C15H13ClO3)

  • Base Peak: Likely m/z 135 (Methoxycarbonylbenzyl cation) or m/z 141 (Chlorophenoxy cation).

  • Diagnostic Fragments:

    • m/z 245 (M - 31, Loss of -OCH₃)

    • m/z 217 (M - 59, Loss of -COOCH₃)

Target Ions for TMS Derivative:
  • Molecular Ion (M+): m/z 334 (Calculation: C17H19ClO3Si)

  • Diagnostic Fragments:

    • m/z 319 (M - 15, Loss of methyl from Silicon)

    • m/z 73 (Trimethylsilyl cation, standard for TMS derivatives)[1]

Visualization: Derivatization Workflow

G Start Dried Sample Residue (3-[(2-Chlorophenoxy)methyl]benzoic acid) Decision Select Method Start->Decision MethodA Method A: Silylation (Screening) Decision->MethodA Fast/Qual MethodB Method B: Methylation (Quantitation) Decision->MethodB Robust/Quant StepA1 Add 50µL Pyridine + 50µL BSTFA (1% TMCS) MethodA->StepA1 StepA2 Heat 60°C, 30 min StepA1->StepA2 ProductA TMS-Ester Derivative (Inject Direct) StepA2->ProductA StepB1 Add 1mL BF3-Methanol (14%) MethodB->StepB1 StepB2 Heat 70°C, 45 min StepB1->StepB2 StepB3 Add Water + Hexane Extract Organic Layer StepB2->StepB3 ProductB Methyl Ester Derivative (Inject Hexane Layer) StepB3->ProductB

Figure 1: Decision tree and workflow for the derivatization of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Quality Control & Validation

To ensure Trustworthiness and Scientific Integrity , every batch must include:

  • Method Blank: Reagent only (Pyridine/BSTFA or BF3-MeOH/Hexane). Purpose: Check for contamination.

  • Internal Standard (IS):

    • Add Benzoic acid-d5 or 2,4-Dichlorophenoxyacetic acid-d3 prior to extraction.

    • Acceptance Criteria: IS recovery must be 80–120%.

  • Linearity: Construct a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

    • Requirement: R² > 0.995.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Library. National Institute of Standards and Technology. Retrieved from [Link]

  • U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. United States Environmental Protection Agency.[2] Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on mechanism).
  • Agilent Technologies. (2020). GC/MS Analysis of Benzoic Acid and Derivatives. Application Note. Retrieved from [Link]

Sources

exploring structure-activity relationships (SAR) of 3-[(2-Chlorophenoxy)methyl]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SAR-2026-02 Topic: Exploring Structure-Activity Relationships (SAR) of 3-[(2-Chlorophenoxy)methyl]benzoic Acid Analogs Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Metabolic Disease Researchers.

Executive Summary & Therapeutic Context

The scaffold 3-[(2-Chlorophenoxy)methyl]benzoic acid represents a privileged pharmacophore in the design of agents targeting metabolic dysregulation, specifically PPAR (Peroxisome Proliferator-Activated Receptor) agonists and GPR120 (FFAR4) modulators .

Structurally, this molecule features three distinct domains critical for ligand-protein interaction:

  • An Acidic Head Group (Benzoic Acid): Facilitates ionic anchoring (salt bridges) with positively charged residues (e.g., Arg, Lys) in the binding pocket.

  • A Flexible Linker (Oxymethyl bridge): The -CH₂-O- spacer provides rotational freedom, allowing the molecule to adopt a "U-shaped" bioactive conformation often required for nuclear receptor binding.

  • A Lipophilic Tail (2-Chlorophenyl): The halogenated aromatic ring occupies hydrophobic sub-pockets, with the ortho-chlorine atom providing both metabolic protection and steric twisting to enforce non-coplanarity.

This Application Note provides a rigorous protocol for synthesizing, profiling, and optimizing this scaffold. We focus on transitioning from a "Hit" to a "Lead" by systematically exploring the SAR around the ether linkage and the aromatic substitution pattern.

Chemical Synthesis Protocol: The Divergent Pathway

To efficiently explore the SAR, we utilize a convergent Williamson Ether Synthesis . This route is superior to linear approaches as it allows late-stage diversification of both the lipophilic tail (Phenol) and the acidic head (Benzyl halide).

Reagents & Equipment
  • Core Reactants: Methyl 3-(bromomethyl)benzoate (Head), 2-Chlorophenol (Tail).

  • Base/Catalyst: Potassium Carbonate (

    
    ), Potassium Iodide (KI - catalytic).
    
  • Solvent: Anhydrous DMF or Acetone.

  • Purification: Flash Column Chromatography (Silica), HPLC (C18).

Step-by-Step Methodology

Step 1: Ether Coupling (The Linker Formation)

  • Charge: In a round-bottom flask, dissolve 2-Chlorophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonate: Add

    
      (2.5 equiv) and stir at room temperature for 30 minutes. Expert Insight: Ensure the phenol is fully deprotonated to phenoxide to minimize O-alkylation vs. C-alkylation competition, though C-alkylation is rare with phenols.
    
  • Alkylate: Add Methyl 3-(bromomethyl)benzoate (1.1 equiv) and a catalytic amount of KI (0.1 equiv). The KI accelerates the reaction via the Finkelstein mechanism (in situ conversion of bromide to iodide).

  • Heat: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
     mL). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over 
    
    
    
    .

Step 2: Saponification (Unmasking the Pharmacophore)

  • Hydrolysis: Dissolve the intermediate ester in THF:MeOH:Water (3:1:1).

  • React: Add LiOH·

    
      (3.0 equiv). Stir at ambient temperature for 12 hours.
    
  • Acidification: Carefully acidify to pH ~3.0 using 1M HCl. The product, 3-[(2-Chlorophenoxy)methyl]benzoic acid , will precipitate as a white solid.

  • Isolation: Filter and recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisProtocol cluster_0 Critical Control Point Start Start: Methyl 3-(bromomethyl)benzoate Coupling Step 1: Ether Coupling (K2CO3, DMF, 60°C) Start->Coupling Phenol Reagent: 2-Chlorophenol Phenol->Coupling Intermed Intermediate: Methyl Ester Coupling->Intermed 4-6 hrs Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermed->Hydrolysis Final Final Product: 3-[(2-Chlorophenoxy)methyl] benzoic acid Hydrolysis->Final pH Adjustment

Figure 1: Convergent synthesis workflow allowing rapid analog generation by swapping the Phenol or Benzoate starting materials.

Biological Validation: PPAR Nuclear Receptor Assay

Given the structural homology to fibrates, the primary biological interrogation should be a Peroxisome Proliferator-Activated Receptor (PPAR) Reporter Gene Assay . This validates the compound's ability to enter the nucleus and activate transcription.

Assay Logic

We utilize a chimeric receptor system (Gal4-PPAR LBD) to eliminate interference from endogenous receptors.

  • Cell Line: HEK293 or COS-7 (transiently transfected).

  • Plasmids:

    • Expression Vector: Gal4-DBD fused to PPAR

      
      /
      
      
      
      /
      
      
      -LBD (Ligand Binding Domain).
    • Reporter Vector: UAS-Luciferase (Upstream Activation Sequence driving Luciferase).

    • Normalization Vector: Renilla Luciferase (constitutive expression).

Experimental Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well white plates.
    
  • Transfection: After 24h, co-transfect plasmids using Lipofectamine.

  • Treatment: 6 hours post-transfection, treat cells with the test compound (0.1 nM – 10

    
    M) in serum-free media.
    
    • Positive Control: GW501516 (PPAR

      
      ) or Rosiglitazone (PPAR
      
      
      
      ).
    • Negative Control: DMSO (0.1%).

  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells and add Dual-Luciferase substrate. Measure Luminescence.

  • Data Analysis: Calculate Fold Activation relative to DMSO. Plot dose-response curves to determine

    
    .
    

SAR Strategy & Optimization Guide

The "Hit" molecule (3-[(2-Chlorophenoxy)methyl]benzoic acid) is rarely the final drug. The following SAR modifications are necessary to improve potency and metabolic stability (ADME).

Table 1: SAR Optimization Matrix
Structural ZoneModification StrategyRationale & Expected Outcome
Zone 1: Acidic Head Bioisostere Replacement (Tetrazole, Sulfonamide)The carboxylate is often rapidly glucuronidated. Replacing -COOH with a Tetrazole maintains acidity (pKa ~5) but improves metabolic stability and membrane permeability.
Zone 2: Linker

-Methylation (-CH(Me)-O-)
The benzylic methylene (-CH₂-) is a "soft spot" for CYP450 oxidation. Adding a methyl group introduces steric hindrance, blocking metabolic degradation and increasing half-life (

).
Zone 3: Tail (Ortho) Halogen Scan (F, Cl, Br, CF₃)The 2-Cl substituent forces the phenyl ring out of plane. Switching to 2-CF₃ increases lipophilicity and bulk, potentially filling larger hydrophobic pockets in PPAR

.
Zone 3: Tail (Para) Blocking Group (-F, -OMe)If the para-position is unsubstituted, it is prone to oxidation. Capping it with Fluorine prevents metabolism without significantly altering steric profile.
Mechanistic Pathway: Signal Transduction

Understanding why we optimize is as important as how. The diagram below illustrates the mechanism of action for this scaffold when acting as a PPAR agonist.

Mechanism Ligand Ligand: 3-[(2-Chlorophenoxy)methyl]benzoic acid Transport Passive Diffusion (Lipophilic Tail drives entry) Ligand->Transport Nucleus Nuclear Translocation Transport->Nucleus Binding Binding to PPAR-LBD (Acidic Head forms Salt Bridge) Nucleus->Binding RXR Heterodimerization with RXR Binding->RXR Conformational Change DNA Binding to PPRE (DNA Response Element) RXR->DNA Transcription Transcription of Target Genes (CPT1, PDK4 - Lipid Metabolism) DNA->Transcription

Figure 2: Mechanism of Action. The ligand's lipophilic tail facilitates cell entry, while the acidic head anchors it within the PPAR Ligand Binding Domain (LBD), triggering heterodimerization with the Retinoid X Receptor (RXR).

Expert Insights: Common Pitfalls

  • The "Benzylic Liability": The -CH₂-O- ether is chemically stable but metabolically vulnerable. In early rodent PK (Pharmacokinetics) studies, look for benzoic acid metabolites, which indicate cleavage of the ether. If observed, switch to a difluoromethylene ether (-CF₂-O-) to block oxidation.

  • Solubility vs. Permeability: This scaffold has high LogP (approx 3.5–4.0). While good for binding, it may suffer from poor aqueous solubility. Formulate as a Sodium or Meglumine salt for in vivo studies.

  • Selectivity: This scaffold can promiscuously hit Aldose Reductase or COX enzymes . Run counter-screens early to ensure your phenotype is driven by the intended target (PPAR/GPR120) and not off-target inhibition.

References

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2025). ResearchGate.[1] (Demonstrates the PPAR agonist potential of phenoxy-benzoic scaffolds).

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor. (2017).[2] Journal of Medicinal Chemistry. (Highlights the use of the alkoxy-benzoic acid moiety in metabolic enzyme inhibition).

  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative. (2004). National Institutes of Health (PubMed). (Validates the lipid-lowering capacity of benzoic acid derivatives).

  • Structure-Guided Discovery of Benzoic-Acid-Based Ligands. (2023). MDPI. (Provides computational docking workflows for benzoic acid scaffolds).

Sources

Application Notes and Protocols for 3-[(2-Chlorophenoxy)methyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications of 3-[(2-Chlorophenoxy)methyl]benzoic acid in medicinal chemistry. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoic acid scaffold and a 2-chlorophenoxy group—are present in numerous biologically active compounds. This guide, therefore, presents a scientifically-grounded, hypothetical framework for investigating its potential as a novel therapeutic agent, focusing on its plausible roles in anti-inflammatory and anticancer research. The protocols provided herein are designed to be robust, self-validating, and adaptable for the screening and characterization of this and similar novel chemical entities.

Introduction: The Rationale for Investigating 3-[(2-Chlorophenoxy)methyl]benzoic Acid

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Their synthetic tractability and the ability to modulate their physicochemical properties through substitution make them ideal starting points for generating libraries of bioactive molecules.[1] The benzoic acid moiety is a key component in drugs with diverse activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3]

The phenoxyacetic acid scaffold and its derivatives are also well-established pharmacophores, known for a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive effects.[4][5] The inclusion of a chlorine atom on the phenoxy ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[6][7]

3-[(2-Chlorophenoxy)methyl]benzoic acid combines these key features: a central benzoic acid ring, a flexible ether linkage, and a halogenated phenoxy group. This unique combination suggests the potential for interaction with various biological targets. This document outlines a strategic approach to unlocking the therapeutic potential of this molecule.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the structure-activity relationships of related compounds, we hypothesize two primary areas of investigation for 3-[(2-Chlorophenoxy)methyl]benzoic acid:

As a Novel Anti-Inflammatory Agent

Hypothesis: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[3] The planar aromatic rings may facilitate binding to the active sites of these enzymes.[8]

Proposed Mechanism of Action Visualization:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound 3-[(2-Chlorophenoxy)methyl] benzoic acid Test_Compound->COX_Enzymes Potential Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

As a Potential Anticancer Agent

Hypothesis: Benzoic acid derivatives have been investigated as anticancer agents, with some acting as inhibitors of enzymes involved in cancer cell proliferation or as agonists for nuclear receptors that can modulate cancer cell growth.[9][10] The lipophilic nature of the 2-chlorophenoxy group may enhance cell permeability, a desirable trait for anticancer drug candidates.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial in vitro screening of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Protocol 1: Synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Objective: To synthesize the target compound for subsequent biological evaluation. This protocol is a standard Williamson ether synthesis.

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • 2-Chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Etherification

  • To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in acetone, add 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-[(2-chlorophenoxy)methyl]benzoate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Anti-Inflammatory Activity Screening

Objective: To assess the potential of the synthesized compound to inhibit protein denaturation, a common initial screening method for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 6.4

  • 3-[(2-Chlorophenoxy)methyl]benzoic acid (test compound)

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare stock solutions of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

  • In separate test tubes, mix 0.5 mL of the BSA solution with 0.45 mL of PBS.

  • Add 0.05 mL of various concentrations of the test compound and standard drug to their respective tubes. A control tube should contain 0.05 mL of the solvent.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cool the tubes to room temperature and measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
3-[(2-Chlorophenoxy)methyl]benzoic acid10Experimental Data
50Experimental Data
100Experimental Data
250Experimental Data
500Experimental Data
Diclofenac Sodium (Standard)100Experimental Data
Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-[(2-Chlorophenoxy)methyl]benzoic acid (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound and controls. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineIC₅₀ (µM) of 3-[(2-Chlorophenoxy)methyl]benzoic acidIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Experimental DataExperimental Data
A549Experimental DataExperimental Data
HCT116Experimental DataExperimental Data

Experimental Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Drug_Addition Add Compound Dilutions to Cells Overnight_Incubation->Drug_Addition Drug_Dilution Prepare Serial Dilutions of Test Compound Incubate_48h Incubate for 48 hours Drug_Addition->Incubate_48h MTT_Addition Add MTT Reagent Incubate_48h->MTT_Addition Incubate_4h Incubate for 4 hours MTT_Addition->Incubate_4h Formazan_Solubilization Solubilize Formazan Crystals with DMSO Incubate_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Concluding Remarks and Future Directions

The provided application notes and protocols offer a foundational framework for the initial investigation of 3-[(2-Chlorophenoxy)methyl]benzoic acid in medicinal chemistry. The hypothetical applications in anti-inflammatory and anticancer research are based on sound scientific precedent from related chemical classes. Positive results from these initial screens would warrant further, more detailed mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and in vivo studies in relevant animal models. The versatility of the benzoic acid scaffold suggests that this compound could also serve as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships further.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Jetir.Org. Retrieved from [Link]

  • Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Retrieved from [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2025). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Retrieved from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. Retrieved from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). PMC. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

  • Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). ResearchGate. Retrieved from [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

Sources

developing an analytical method for quantifying 3-[(2-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Introduction & Chemical Context

The quantification of 3-[(2-Chlorophenoxy)methyl]benzoic acid is a critical task in the development of pharmaceutical intermediates and potential agrochemical precursors. Structurally, this molecule possesses two distinct moieties: a polar, ionizable benzoic acid core and a lipophilic (2-chlorophenoxy)methyl side chain.

This dual nature presents a specific analytical challenge:

  • Acidity (pKa ~4.0 - 4.2): The carboxylic acid group requires pH control to prevent peak tailing and ensure consistent retention.

  • Hydrophobicity: The chlorophenoxy ether tail increases interaction with non-polar stationary phases, requiring a strong organic modifier for elution.

  • Chromophore: The conjugated aromatic systems provide strong UV absorption, making HPLC-UV the method of choice.

This guide outlines a "First-Principles" approach to developing a robust Reversed-Phase HPLC (RP-HPLC) method, moving beyond simple "recipe following" to understanding the why behind every parameter.

Method Development Strategy (The "Why")

To develop a self-validating method, we must control the ionization state of the analyte.

  • Stationary Phase Selection: A C18 (Octadecylsilyl) column is selected for its high hydrophobicity, which is necessary to resolve the chlorophenoxy moiety from potential synthesis impurities (e.g., unreacted 3-(chloromethyl)benzoic acid or 2-chlorophenol).

  • Mobile Phase pH: To achieve sharp peak shapes, the carboxylic acid must be fully protonated (neutral form). Operating at pH 2.5 - 3.0 (well below the pKa of ~4) ensures the molecule remains neutral, maximizing interaction with the C18 phase and preventing "fronting" or "tailing" caused by mixed ionization states.

  • Wavelength Selection: While benzoic acids absorb at 254 nm, the ether linkage and chlorophenoxy group often shift the lambda-max (

    
    ) to the 230–240 nm  range. We will utilize a Diode Array Detector (DAD) to confirm spectral purity.
    
Visualizing the Development Logic

MethodDevelopment Start Analyte: 3-[(2-Chlorophenoxy)methyl]benzoic acid pKa_Check Check pKa (~4.0) Carboxylic Acid Group Start->pKa_Check pH_Decision Decision: Acidic Mobile Phase (pH < 3.0) to suppress ionization pKa_Check->pH_Decision Ensure Neutrality Column_Select Select C18 Column (High Carbon Load for Retention) pH_Decision->Column_Select Solvent_Select Organic Modifier: Acetonitrile (Sharper peaks for aromatics) Column_Select->Solvent_Select Detection Detection: UV @ 235 nm (Primary) & 254 nm (Secondary) Solvent_Select->Detection

Figure 1: Decision matrix for establishing the core chromatographic parameters based on analyte structure.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why 3.5 µm? Better resolution than 5 µm without the high backpressure of sub-2 µm columns.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).

    • Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses acid ionization; volatile (LC-MS compatible).
Mobile Phase B Acetonitrile (100%)Strong elution strength for the chlorophenoxy tail.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV 235 nm (bw 4 nm), Ref 360 nm235 nm targets the benzoic/ether conjugation.
Gradient Program

Note: A gradient is preferred over isocratic flow to elute late-eluting impurities (e.g., dimers).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic Hold (Polar impurities elute)
12.001090Linear Gradient (Elute main peak)
15.001090Wash Step
15.109010Return to Initial
20.009010Re-equilibration

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the lipophilic analyte in the aqueous mobile phase.

Diluent: 50:50 Water:Acetonitrile. (Matches the initial gradient strength to prevent solvent shock).

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg into 25mL Flask Raw->Weigh Dissolve Dissolve in 10mL ACN (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to Vol with Water Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Method Validation (Self-Validating Systems)

To ensure the method is "trustworthy" (Part 2 of requirements), perform the following validation steps compliant with ICH Q2(R1).

A. System Suitability Test (SST)

Before running samples, inject a Standard Solution (50 µg/mL) six times.

  • Requirement: RSD of Peak Area < 2.0%.[2]

  • Requirement: Tailing Factor (T) between 0.8 and 1.5. (Crucial for acidic analytes).

  • Requirement: Theoretical Plates (N) > 5000.

B. Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .[2][3]
    
  • Visual Check: Residual plot should show random scatter, not a "U" shape.

C. Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Expert Insights

  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection into 90% Water mobile phase).

    • Fix: Match the sample diluent to the starting mobile phase (50:50 ACN:Water).

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use a buffer (20 mM Ammonium Formate pH 3.0) instead of simple acidified water if the retention time is unstable.

  • Issue: High Backpressure.

    • Cause: Precipitation of the chlorophenoxy derivative in the needle seat.

    • Fix: Ensure the needle wash vial contains 100% Acetonitrile or Methanol.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection logic).
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Link

  • PubChem. (n.d.). Compound Summary: 2-[(4-Chlorophenyl)methyl]benzoic acid (Structural Analog). National Library of Medicine. Link

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid.[1] (Analogous method protocol). Link

Sources

Application Notes and Protocols: 3-[(2-Chlorophenoxy)methyl]benzoic Acid as a Versatile Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenoxy-Carboxylic Acid Scaffolds in Herbicide Development

The phenoxy-carboxylic acid class of herbicides has been a cornerstone of modern agriculture for decades, prized for their selective control of broadleaf weeds in cereal crops and pastures.[1][2] These compounds typically function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. The structural versatility of the phenoxy-carboxylic acid scaffold allows for fine-tuning of herbicidal activity, selectivity, and environmental persistence through modifications of the aromatic ring substitutions and the carboxylic acid side chain.

This document provides a comprehensive guide to the synthesis and potential applications of 3-[(2-Chlorophenoxy)methyl]benzoic acid, a key precursor for the development of novel herbicides. We will detail a robust, field-proven synthetic protocol for this precursor and explore its subsequent conversion into a candidate herbicidal compound. The methodologies presented are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers in agrochemical synthesis and drug development.

Core Synthesis: Preparation of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

The synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid is most effectively achieved via a Williamson ether synthesis.[3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 2-chlorophenol attacking the benzylic chloride of 3-(chloromethyl)benzoic acid.[3][4] The use of a strong base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide ion.

Experimental Workflow: Synthesis of the Precursor

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Work-up and Isolation 2-Chlorophenol 2-Chlorophenol Sodium 2-chlorophenoxide Sodium 2-chlorophenoxide 2-Chlorophenol->Sodium 2-chlorophenoxide Deprotonation Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Sodium 2-chlorophenoxide Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Sodium 2-chlorophenoxide Sodium 2-chlorophenoxide_ref Sodium 2-chlorophenoxide 3-(Chloromethyl)benzoic acid 3-(Chloromethyl)benzoic acid Reaction Mixture Reaction Mixture 3-(Chloromethyl)benzoic acid->Reaction Mixture Sodium 2-chlorophenoxide_ref->Reaction Mixture SN2 Attack Reaction Mixture_ref Reaction Mixture Acidification (e.g., HCl) Acidification (e.g., HCl) Reaction Mixture_ref->Acidification (e.g., HCl) Extraction (e.g., Ethyl Acetate) Extraction (e.g., Ethyl Acetate) Acidification (e.g., HCl)->Extraction (e.g., Ethyl Acetate) Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Extraction (e.g., Ethyl Acetate)->Purification (e.g., Recrystallization) 3-[(2-Chlorophenoxy)methyl]benzoic acid (Product) 3-[(2-Chlorophenoxy)methyl]benzoic acid (Product) Purification (e.g., Recrystallization)->3-[(2-Chlorophenoxy)methyl]benzoic acid (Product)

Caption: Workflow for the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Detailed Protocol: Synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

This protocol is adapted from established Williamson ether synthesis procedures.[5][6]

Materials:

  • 2-Chlorophenol

  • 3-(Chloromethyl)benzoic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 6 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 12.85 g (0.1 mol) of 2-chlorophenol in 100 mL of a 1:1 ethanol/water solution. To this, slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water with stirring. The formation of the sodium 2-chlorophenoxide salt will be exothermic.

  • Addition of Alkyl Halide: Once the phenoxide solution has cooled to room temperature, add 17.06 g (0.1 mol) of 3-(chloromethyl)benzoic acid.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and transfer it to a 500 mL beaker. Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude product.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with three 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Expected Results and Characterization
ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid
FT-IR (cm⁻¹) ~1700 (C=O, carboxylic acid), ~1250 (C-O, ether), ~3000 (O-H, carboxylic acid)

Application in Herbicide Synthesis: Conversion to a Candidate Herbicide

The carboxylic acid functionality of 3-[(2-Chlorophenoxy)methyl]benzoic acid is a key handle for derivatization to produce a variety of potential herbicides, including esters and amides. Esterification is a common strategy to enhance the lipophilicity of the molecule, which can improve its uptake by plants.

Proposed Synthetic Pathway: Esterification to Methyl 3-[(2-Chlorophenoxy)methyl]benzoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Purification Precursor 3-[(2-Chlorophenoxy)methyl]benzoic acid Reaction Fischer Esterification Precursor->Reaction Reagents Methanol (CH3OH) Catalytic H2SO4 Reagents->Reaction Reaction_Mixture Reaction Mixture Neutralization Neutralization (e.g., NaHCO3) Reaction_Mixture->Neutralization Extraction Extraction (e.g., Diethyl Ether) Neutralization->Extraction Purification_Method Purification (e.g., Column Chromatography) Extraction->Purification_Method Product Methyl 3-[(2-Chlorophenoxy)methyl]benzoate (Candidate Herbicide) Purification_Method->Product

Sources

Application Note: Crystallization Protocols for 3-[(2-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification and crystallization strategies for 3-[(2-Chlorophenoxy)methyl]benzoic acid (CAS: 30082-45-2).[1] As a substituted benzoic acid derivative featuring a meta-positioned ether linkage, this compound exhibits specific solubility behaviors characteristic of both lipophilic ethers and hydrophilic carboxylic acids.

This document provides three validated protocols designed to address common process challenges:

  • Removal of unreacted phenols (e.g., 2-chlorophenol) via reactive crystallization.[1]

  • Polymorph and habit control via solvent/anti-solvent methods.

  • High-yield recovery via cooling crystallization.

Compound Profile & Pre-Crystallization Analysis

Before initiating bulk crystallization, the crude material must be characterized to select the optimal protocol.

PropertyValue / CharacteristicProcess Implication
Structure Benzoic acid core with ether linkageDual solubility: Soluble in organic bases and alcohols; insoluble in acidic water.[1]
Likely Impurities 2-chlorophenol, 3-(chloromethyl)benzoic acid, inorganic saltsPhenolic impurities require basic washing; salts require hot filtration.[1]
Melting Point ~120–160 °C (Estimated based on analogs)High enough for solvent recrystallization without melting/oiling out.[1]
pKa ~4.0–4.2 (Carboxylic acid)Allows for pH-swing purification (Protocol A).[1]
Solubility Ranging Protocol (Mandatory Pre-Work)

Since specific solubility curves for this exact derivative are rare in open literature, perform this rapid screen:

  • Place 100 mg of crude solid in a test tube.

  • Add 1 mL of solvent (Ethanol, Ethyl Acetate, or Toluene).

  • Heat to reflux.[2]

    • If soluble at RT: Solvent is too strong (use as solvent in anti-solvent method).[1]

    • If soluble only at Reflux: Ideal candidate for Cooling Crystallization.

    • If insoluble at Reflux: Solvent is too weak (use as anti-solvent).[1]

Protocol A: Reactive Crystallization (Acid-Base Purification)

Objective: Primary purification to remove non-acidic organic impurities (e.g., ethers, unreacted phenols) and inorganic insolubles.[1] Mechanism: Exploits the acidity of the carboxylic group to create a water-soluble salt, filtering out organics, and then re-precipitating.

Reagents
  • Solvent A: 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    ).[1]
    
  • Precipitant: 2M Hydrochloric Acid (HCl).[1]

  • Wash Solvent: Cold Water.

Step-by-Step Procedure
  • Dissolution: Suspend the crude 3-[(2-Chlorophenoxy)methyl]benzoic acid in 1M NaOH (5 mL per gram of solid). Stir at room temperature until the solid dissolves completely.

    • Note: The solution pH should be >10. The carboxylate salt is formed, which is water-soluble.

  • Filtration (Clarification): Filter the solution through a Celite pad or a 0.45 µm membrane to remove mechanical impurities or insoluble organic byproducts.

  • Extraction (Optional but Recommended): Wash the aqueous filtrate with a small volume of Ethyl Acetate (1:1 ratio).[1]

    • Why? This removes neutral organic impurities (like unreacted starting materials) that might be entrained in the water. Discard the organic (top) layer.[1]

  • Precipitation: Transfer the aqueous phase to a clean beaker. Slowly add 2M HCl dropwise while stirring vigorously.

    • Critical Process Parameter (CPP): Monitor pH. A thick white precipitate will form as pH drops below 4. Continue until pH ~1-2 to ensure maximum yield.

  • Digestion: Allow the slurry to stir for 30 minutes. This "Ostwald Ripening" phase allows small crystals to dissolve and redeposit on larger ones, improving filterability.

  • Isolation: Filter via vacuum filtration.[3] Wash the cake with cold water (3x) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

Objective: Final polishing to achieve high purity (>99%) and defined crystal habit.[1] Mechanism: Uses Ethanol (good solvent) and Water (anti-solvent) to force crystallization in a controlled manner.[1]

Reagents
  • Solvent: Ethanol (Absolute or 95%).[1]

  • Anti-Solvent: Deionized Water.

Step-by-Step Procedure
  • Dissolution: Place the dried solid from Protocol A into a round-bottom flask. Add Ethanol (approx. 5-7 mL/g).[1]

  • Heating: Heat the mixture to near-boiling (approx. 75°C) using a water bath. Swirl until completely dissolved.

    • Troubleshooting: If insolubles remain, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining the solution hot (but not boiling), slowly add hot water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add a few drops of hot Ethanol to just clear the cloudiness. The solution is now saturated.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Do not shock cool: Rapid cooling precipitates amorphous powder or traps impurities.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash with a cold 50:50 Ethanol/Water mixture.

Visualization of Workflows

Acid-Base Purification Cycle

This diagram illustrates the chemical logic behind Protocol A, ensuring the separation of neutral impurities from the target acid.

AcidBasePurification Start Crude 3-[(2-Chlorophenoxy)methyl]benzoic acid (Solid) Dissolve Dissolve in 1M NaOH (Target becomes Sodium Salt) Start->Dissolve Filter Filter / Extract with EtOAc (Remove Neutrals & Insolubles) Dissolve->Filter Acidify Slow Addition of 2M HCl (Target re-protonates) Filter->Acidify Aqueous Layer Waste Discard Organic Layer (Contains Neutral Impurities) Filter->Waste Extraction Precipitate Precipitate Formation (pH < 2) Acidify->Precipitate Isolate Vacuum Filtration & Wash Precipitate->Isolate Dry Pure Product (Carboxylic Acid Form) Isolate->Dry

Caption: Protocol A workflow exploiting pKa differences to isolate the target acid from neutral organic byproducts.[1]

Solvent Selection Logic

Use this decision tree if the standard Ethanol/Water system is unsuitable for your specific batch (e.g., if you observe "oiling out").

SolventSelection Start Start Solubility Screen (100mg target + 1mL solvent) CheckRT Is it soluble at Room Temp? Start->CheckRT CheckHot Is it soluble at Boiling? CheckRT->CheckHot No TooSoluble Solvent too strong. Use as Solvent in Anti-Solvent method. CheckRT->TooSoluble Yes Ideal Ideal for Cooling Crystallization. Proceed with Protocol C. CheckHot->Ideal Yes Insoluble Solvent too weak. Use as Anti-Solvent. CheckHot->Insoluble No

Caption: Decision matrix for selecting the optimal crystallization solvent based on thermal solubility behavior.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Compound melts before dissolving; Solvent/Water ratio incorrect.Use a solvent with a boiling point below the compound's melting point (e.g., Ethanol instead of Toluene).[1] Add anti-solvent slower.
Low Yield Too much solvent used; Final temperature not low enough.[1]Concentrate the mother liquor by evaporation and cool to -10°C. Check pH in Protocol A (must be <2).[1]
Colored Impurities Oxidation products or residual phenols.[1]Add Activated Carbon (Charcoal) during the hot dissolution step (Protocol B), stir for 5 min, then hot filter.
Small Particle Size Cooling rate too fast (Nucleation dominates growth).[1]Re-heat to dissolve, then cool very slowly (wrap flask in foil/towel). Add a "seed crystal" at saturation point.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
  • Davey, R. J., & Garside, J.From Molecules to Crystallizers. Oxford Chemistry Primers, 2000. (Mechanistic basis for Ostwald ripening and cooling curves).
  • PubChem Compound Summary: 3-Chlorobenzoic acid . National Center for Biotechnology Information.[4] Link (Used as structural proxy for physical property estimation).[1]

  • CymitQuimica . 3-Hydroxy-2-Methyl Benzoic Acid Data Sheet. Link (Reference for solubility of substituted benzoic acids).[1]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-[(2-Chlorophenoxy)methyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of 3-[(2-Chlorophenoxy)methyl]benzoic acid Synthesis Ticket ID: #RXN-OPT-302 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid , a diaryl ether scaffold common in medicinal chemistry. The synthesis relies on a Williamson Ether formation between a 3-substituted benzyl electrophile and 2-chlorophenol.

While the chemistry appears straightforward (SN2), the ortho-chloro substituent on the phenol introduces steric hindrance and inductive electron withdrawal, reducing nucleophilicity. Furthermore, the carboxylic acid moiety on the benzyl partner necessitates a strategic choice between direct alkylation (requiring dianion formation) or a protection-deprotection strategy (ester route).

Module 1: Strategic Planning & Reagent Selection

Before beginning, select your synthetic route.[1] We strongly recommend Route B (Ester Intermediate) for higher purity profiles and easier workup.

Route Comparison
FeatureRoute A: Direct Acid AlkylationRoute B: Ester Alkylation (Recommended)
Starting Material 3-(Bromomethyl)benzoic acidMethyl 3-(bromomethyl)benzoate
Base Requirement >2.2 Equivalents (Dianion formation)1.1 - 1.5 Equivalents
Solubility Poor (Dicarboxylate salts precipitate)Excellent (Organic soluble)
Impurity Profile High (Trapped salts, difficult extraction)Low (Easy silica purification)
Step Count 1 Step2 Steps (Alkylation + Hydrolysis)

Module 2: The Critical Step – Ether Formation

Objective: Maximize O-alkylation while suppressing hydrolysis of the benzyl bromide.

Optimized Protocol (Route B)
  • Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 2-Chlorophenol (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 1.5 eq) or Cesium Carbonate (
    
    
    
    , 1.2 eq).
  • Solvent: DMF (Anhydrous) or Acetone (for milder reflux).

  • Catalyst: Potassium Iodide (KI, 10 mol%) – Highly recommended to accelerate reaction via in-situ Finkelstein exchange.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction flask and cool under

    
    .
    
  • Activation: Dissolve 2-chlorophenol in anhydrous DMF (0.5 M concentration). Add

    
    . Stir at RT for 30 mins to generate the phenoxide.
    
    • Note: The solution may turn slight yellow/orange.

  • Addition: Add Methyl 3-(bromomethyl)benzoate and KI.

  • Reaction: Heat to 60–80°C . Monitor via TLC/HPLC every 2 hours.

    • Target Time: 4–6 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over

    
    .
    
Visualizing the Pathway

ReactionPathway SM1 Methyl 3-(bromomethyl) benzoate Complex Transition State (SN2 Attack) SM1->Complex + K2CO3 / DMF + KI (cat) SM2 2-Chlorophenol SM2->Complex Inter Intermediate Ester Complex->Inter O-Alkylation Side Side Product: Benzyl Alcohol Complex->Side Moisture (Hydrolysis) Final Target Acid 3-[(2-Chlorophenoxy)methyl] benzoic acid Inter->Final LiOH / THF (Hydrolysis)

Figure 1: Reaction logic flow favoring the ester route. Note the critical divergence point where moisture leads to benzyl alcohol formation.

Module 3: Troubleshooting & FAQs

Q1: My conversion is stuck at 60% after 12 hours. What is wrong? Diagnosis: This is likely due to the "Ortho Effect." The chlorine atom at the 2-position of the phenol creates steric bulk and reduces the nucleophilicity of the phenoxide oxygen. Corrective Action:

  • Switch Base: Upgrade from

    
     to Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation creates a "naked" phenoxide anion, significantly increasing reactivity (the "Cesium Effect").
  • Add Catalyst: Ensure you are using 10-20 mol% Potassium Iodide (KI). This converts the benzyl bromide to a more reactive benzyl iodide in situ.

Q2: I see a large impurity peak just before my product on HPLC. Diagnosis: This is almost certainly 3-(hydroxymethyl)benzoic acid ester (Benzyl alcohol derivative). Cause: Water in the solvent hydrolyzed your benzyl bromide starting material before the phenol could attack. Corrective Action:

  • Use anhydrous DMF (stored over molecular sieves).

  • Do not leave the base/phenol mixture stirring too long without the electrophile if the atmosphere is humid.

Q3: Can I use Sodium Hydride (NaH) to speed this up? Answer: Yes, but proceed with caution.

  • Pros: NaH causes irreversible deprotonation, making the reaction much faster.

  • Cons: NaH is harsh. If your benzyl halide contains the ester moiety, NaH can cause transesterification or Claisen-type condensations if the temperature is uncontrolled.

  • Protocol: If using NaH, perform the deprotonation at 0°C in THF/DMF, then add the benzyl bromide slowly.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Yield / Stalled Reaction Start->Issue1 Issue2 Impurity: Hydroxyl Species Start->Issue2 Action1 Add KI (10 mol%) Issue1->Action1 First Step Action3 Check Solvent Water Issue2->Action3 Action2 Switch to Cs2CO3 Action1->Action2 If still slow Action4 Use Molecular Sieves Action3->Action4 Solution

Figure 2: Decision matrix for diagnosing reaction failures.

Module 4: Final Hydrolysis (Saponification)

If you followed Route B (Ester), you must hydrolyze the ester to get the final acid.

Protocol:

  • Dissolve the intermediate ester in THF:Water (3:1) .

  • Add LiOH·H2O (2.0 eq) .

  • Stir at Room Temperature for 2–4 hours.

  • Critical Workup Step: Acidify carefully with 1M HCl to pH 2–3. The product should precipitate as a white solid. Filter and wash with cold water.

References

  • Williamson Ether Synthesis Optimization

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6][7] Available at: [Link]

  • Steric Hindrance in Phenolic Ethers
  • Catalytic Effects (Cesium & Iodide)

    • ResearchGate.[8] "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Available at: [Link]

  • Benzylation of Chlorophenols

    • Dhaka Univ. J. Sci.[8] "Benzylation of p-Chlorophenol: A Statistical Study."[8] Available at: [Link]

Sources

Technical Support Center: Purification of 3-[(2-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(2-Chlorophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 3-[(2-Chlorophenoxy)methyl]benzoic acid, offering probable causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude 3-[(2-Chlorophenoxy)methyl]benzoic acid. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize out upon cooling, leaving impurities behind in the solution.

Causality and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For benzoic acid derivatives, a range of solvents can be effective.[2]

    • Solution: Conduct small-scale solvent screening with solvents such as ethanol, methanol, toluene, ethyl acetate, and hexane, or binary mixtures like ethanol/water or hexane/ethyl acetate.[1][3][4] The principle of "like dissolves like" suggests that polar organic solvents that can interact with the carboxylic acid group are a good starting point.[5]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of your compound in solution even after cooling, leading to poor recovery.

    • Solution: Add the hot solvent portion-wise to the crude material, with heating, until the solid just dissolves. This ensures you are creating a saturated solution.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath for complete crystallization. This slow cooling process promotes the formation of larger, purer crystals.[6]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. Also, add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 20-30 mg) of your crude 3-[(2-Chlorophenoxy)methyl]benzoic acid into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a high recovery of well-formed crystals.

Data Presentation: Solubility of Benzoic Acid in Various Solvents

The following table provides a general guide to the solubility of benzoic acid in common laboratory solvents, which can be a starting point for selecting a recrystallization solvent for its derivatives.

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.9
Ethanol45.5Very Soluble
Toluene10.636.4
Hexane0.373.8

Note: This data is for benzoic acid and serves as an illustrative guide. The solubility of 3-[(2-Chlorophenoxy)methyl]benzoic acid will differ but is expected to follow similar trends in polarity.

Issue 2: Persistent Impurities Detected by TLC/HPLC

Question: After purification by recrystallization, I still observe impurities in my product when I analyze it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). What are these impurities and how can I remove them?

Answer:

Persistent impurities often co-crystallize with the product or have very similar solubility profiles. Understanding the potential side reactions in the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid is key to identifying these impurities. A common synthetic route involves the reaction of 3-(hydroxymethyl)benzoic acid with 2-chlorophenol.

Potential Impurities and Their Removal:

  • Unreacted Starting Materials: The presence of 3-(hydroxymethyl)benzoic acid or 2-chlorophenol indicates an incomplete reaction.

    • Removal:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product, 3-[(2-Chlorophenoxy)methyl]benzoic acid, and any unreacted 3-(hydroxymethyl)benzoic acid will be deprotonated and move to the aqueous layer. The neutral 2-chlorophenol will remain in the organic layer. Acidifying the aqueous layer will precipitate the benzoic acid derivatives, which can then be collected by filtration.

      • Chromatography: If acid-base extraction is not effective, column chromatography on silica gel is a powerful purification technique.[7]

  • Side-Products: A potential side-product is the formation of a di-substituted product where the hydroxyl group of 3-(hydroxymethyl)benzoic acid reacts with another molecule of 3-(hydroxymethyl)benzoic acid. Another possibility is the formation of isomeric products.

    • Removal: Column chromatography is typically the most effective method for separating structurally similar impurities.[7]

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 TLC plates.[8]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol is a good starting point. A common mobile phase for benzoic acid derivatives is a mixture of toluene and ethanol (e.g., 9:1 v/v).[8]

  • Visualization: Use a UV lamp at 254 nm to visualize the spots.[8]

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column is generally suitable for the analysis of benzoic acid derivatives.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is a common starting point.[9]

  • Detection: UV detection at a wavelength around 235 nm is typically effective for benzoic acid derivatives.[9]

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC_HPLC_Analysis TLC/HPLC Analysis Recrystallization->TLC_HPLC_Analysis Pure Pure Product TLC_HPLC_Analysis->Pure Purity > 98% Impure Impure Product TLC_HPLC_Analysis->Impure Purity < 98% Column_Chromatography Column Chromatography Column_Chromatography->TLC_HPLC_Analysis Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Column_Chromatography Impure->Acid_Base_Extraction

Caption: Decision workflow for the purification of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and purification of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Q1: What is the expected appearance and melting point of pure 3-[(2-Chlorophenoxy)methyl]benzoic acid?

Q2: How should I store 3-[(2-Chlorophenoxy)methyl]benzoic acid to prevent degradation?

A2: Like most benzoic acid derivatives, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (0-8°C) is recommended to minimize potential degradation.

Q3: Can 3-[(2-Chlorophenoxy)methyl]benzoic acid degrade during purification?

A3: Benzoic acid derivatives are generally stable under typical purification conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis of the ether linkage. It is advisable to use mild conditions whenever possible and to minimize the time the compound is heated in solution.

Q4: What are the key safety precautions when handling 3-[(2-Chlorophenoxy)methyl]benzoic acid?

A4: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Mandatory Visualization: Potential Impurity Structures

Impurities cluster_product Target Product Product 3-[(2-Chlorophenoxy)methyl]benzoic acid SM1 3-(Hydroxymethyl)benzoic acid SM2 2-Chlorophenol

Caption: Structures of the target product and potential starting material impurities.

References

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (n.d.). Google Patents.
  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 4804-4807. Retrieved from [Link]

  • Price, S. L., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(9), 1216-1225. Retrieved from [Link]

  • NotEvans. (2017, May 21). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. Retrieved from [Link]

  • Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. Retrieved from [Link]

  • Khan, A., & Begum, S. (2012). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • 3-chloro methyl benzoic acid synthetic method. (n.d.). Google Patents.
  • Watson, D. G. (n.d.).
  • Han, J., et al. (2014). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 86(22), 11094-11101. Retrieved from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Rossi, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3326. Retrieved from [Link]

  • Wang, X., et al. (2019). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. ResearchGate. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2002). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-3CPMBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of crude 3-[(2-Chlorophenoxy)methyl]benzoic acid (CAS: [Structure Implied]). This molecule contains two distinct functional domains: a lipophilic chlorophenol ether tail and a polar benzoic acid head.

The primary challenge in this synthesis (typically a Williamson ether coupling between 3-(bromomethyl)benzoic acid and 2-chlorophenol) is the removal of unreacted 2-chlorophenol , which possesses similar solubility characteristics to the product in many organic solvents but differs significantly in acidity.

This guide prioritizes a pKa-controlled chemical separation followed by a polarity-driven recrystallization .

Module 1: The "pKa Switch" (Chemical Separation)

Objective: Remove unreacted 2-chlorophenol and neutral organic impurities.

The Science (Why this works)

The purification relies on the acidity difference between the carboxylic acid of your product and the phenolic hydroxyl of the impurity.

  • Target Molecule (Benzoic Acid derivative): pKa

    
     4.2
    
  • Impurity (2-Chlorophenol): pKa

    
     8.5
    

By utilizing a weak base (Sodium Bicarbonate, pH ~8.5), we can selectively deprotonate the carboxylic acid, driving it into the aqueous phase, while the phenol remains largely protonated (neutral) and stays in the organic phase.

Protocol: The Bicarbonate Wash[1]
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

    • Note: DCM (Dichloromethane) can be used, but EtOAc is greener and prevents emulsion formation often seen with chlorinated solvents and phenolic residues.

  • The "Switch" (Extraction):

    • Wash the organic layer with Saturated Aqueous NaHCO₃ (3x) .

    • Critical Step: The product moves to the Aqueous Layer (as the sodium carboxylate salt). The 2-chlorophenol impurity stays in the Organic Layer .

  • Separation:

    • Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove any entrained neutral impurities.

  • Precipitation:

    • Cool the aqueous layer to 0-5°C.

    • Slowly acidify with 1M HCl to pH 1-2.

    • The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid and wash with cold water.[2]

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + 2-Chlorophenol) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains 2-Chlorophenol) Sep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Bottom Layer Waste Discard to Organic Waste OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify Product Pure Product Precipitate Acidify->Product

Figure 1: The pKa-driven extraction workflow. Note that the product temporarily resides in the aqueous phase to shed the lipophilic impurities.

Module 2: Recrystallization (Physical Separation)

Objective: Remove structural isomers, trace inorganic salts, and improve crystal habit.

If the product from Module 1 is slightly off-white or has a broad melting point, recrystallization is required.

Solvent System Selection

Benzoic acid derivatives typically follow a standard solubility profile: insoluble in cold water, soluble in hot ethanol.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 High Best balance of yield and purity.
Toluene100%MediumGood for removing non-polar tars, but lower recovery.
Acetone / Hexane20:80LowRisk of "oiling out" (phase separation before crystallization).
Protocol: Ethanol/Water Recrystallization
  • Dissolution: Place the solid in a flask with a stir bar. Add Ethanol (95%) and heat to reflux. Add just enough ethanol to fully dissolve the solid at boiling.

  • Hot Filtration (Optional): If there are insoluble black specks (inorganic salts or catalyst residue), filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clearing: Add one drop of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (do not use an ice bath immediately). This prevents the trapping of impurities.

  • Final Chill: Once room temperature is reached, place in an ice bath for 30 minutes.

  • Filtration: Filter and wash with cold 30% Ethanol/Water.

Troubleshooting & FAQs

Scenario A: "My product turned into a sticky oil instead of crystals."

Diagnosis: This is "oiling out," common with ether-linked aromatics. It happens when the solution becomes supersaturated at a temperature above the product's melting point, or if residual solvent (like EtOAc) is present. Corrective Action:

  • Re-dissolve: Add a small amount of fresh ethanol and reheat to dissolve the oil.

  • Seed: If you have a tiny crystal of pure product from a previous batch, add it when the solution is lukewarm.

  • Trituration: If it remains an oil after cooling, decant the solvent and add Hexane or Heptane . Scratch the side of the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.

Scenario B: "The yield is significantly lower than expected (<40%)."

Diagnosis: You likely lost product during the extraction phase. Corrective Action:

  • Check pH: Did you acidify the aqueous layer to pH 1-2? If the pH is 4-5, the product is still partially soluble.

  • Back-Extraction: The product might have some solubility in the aqueous layer.[1] Extract the acidic aqueous filtrate with EtOAc (3x), dry over MgSO₄, and evaporate.

Scenario C: "The product smells like a hospital (phenolic odor)."

Diagnosis: Trace 2-chlorophenol remains. Corrective Action:

  • Repeat Module 1 , but ensure you use Saturated NaHCO₃ (pH 8.5) and not NaOH (pH 14). If you use NaOH, the phenol will deprotonate and contaminate your product again.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Source for benzoic acid solubility profiles).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8441, 2-Chlorophenol. Retrieved from [Link] (Source for pKa data confirming pKa ~8.5).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link] (Source for pKa data confirming pKa ~4.2).

Sources

Technical Support Center: Synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting

Introduction

Welcome to the technical support hub for the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid . This guide addresses the nucleophilic substitution (Williamson Ether Synthesis) between a 3-(halomethyl)benzoic acid derivative and 2-chlorophenol.

While conceptually simple, this reaction often suffers from moderate yields due to competitive hydrolysis, solubility issues of the dianion (if using the free acid), and difficult purification profiles. The protocols below prioritize the Methyl Ester Route (via methyl 3-(bromomethyl)benzoate) as the industry standard for high-purity isolation, followed by controlled hydrolysis.

Module 1: Reaction Design & Stoichiometry

Q: Should I use 3-(bromomethyl)benzoic acid or its methyl ester as the starting material?

Recommendation: Use Methyl 3-(bromomethyl)benzoate .

Technical Insight: Direct alkylation of the free acid requires the formation of a dianion (carboxylate + phenoxide). This species often exhibits poor solubility in standard aprotic solvents (Acetone, MeCN), leading to heterogeneous mixtures and incomplete conversion. Furthermore, the carboxylate moiety can act as a competitive nucleophile, leading to the formation of unstable ester byproducts (self-polymerization).

Using the methyl ester protects the carboxylic acid, ensuring that the phenoxide is the only significant nucleophile. This streamlines the kinetics to a simple


 mechanism.
Q: What is the optimal stoichiometry to minimize waste and maximize yield?

Protocol:

  • Electrophile: Methyl 3-(bromomethyl)benzoate (1.0 equiv)

  • Nucleophile: 2-Chlorophenol (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 2.5 equiv)
    

Reasoning: A slight excess of 2-chlorophenol drives the reaction to completion. Unlike the benzyl bromide derivative, excess 2-chlorophenol is easily removed during the basic workup or by recrystallization. The excess base ensures complete deprotonation of the phenol and scavenges the HBr generated.

Module 2: Process Optimization (The "Yield" Factors)

Q: My reaction stalls at 70% conversion. How do I push it to completion?

Troubleshooting Checklist:

  • Moisture Control (Critical): Water is the enemy. It solvates the phenoxide anion, reducing its nucleophilicity, and competes with the bromide to form the benzyl alcohol byproduct.

    • Action: Flame-dry glassware and use anhydrous solvents.

  • Catalysis (Finkelstein Modification): The chloride on the phenol ring withdraws electron density, making the phenoxide less nucleophilic than unsubstituted phenol.

    • Action: Add Potassium Iodide (KI) (0.1 equiv). This generates the in situ benzyl iodide, which is a more reactive electrophile than the bromide [1].

  • Solvent Selection:

    • Acetone: Good for clean profiles but slow reflux (56°C).

    • DMF: Fast reaction (high dielectric constant), but difficult to remove and can lead to dimethylamine impurities if heated >80°C.

    • Acetonitrile (MeCN): Recommended. It offers a higher reflux temperature (82°C) than acetone and easier removal than DMF.

Q: How do I prevent hydrolysis of the ester during the ether formation step?

Solution: Avoid hydroxide bases (NaOH, KOH) in the first step. Use Potassium Carbonate (


)  or Cesium Carbonate (

)
. These bases are strong enough to deprotonate the phenol (

) but weak enough to leave the methyl ester intact under anhydrous conditions.

Module 3: Experimental Workflow & Visualization

Standardized Protocol: Two-Step Synthesis
Step 1: Ether Formation
  • Dissolve 2-chlorophenol (1.1 eq) in anhydrous Acetonitrile (10 volumes).

  • Add

    
      (2.5 eq) and stir at RT for 30 mins to form the phenoxide.
    
  • Add Methyl 3-(bromomethyl)benzoate (1.0 eq) and KI (0.1 eq).

  • Reflux (80-82°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1M NaOH (removes excess phenol) and Brine. Dry and concentrate.

Step 2: Hydrolysis
  • Dissolve the intermediate ester in THF/Water (2:1) .

  • Add LiOH·

    
      (3.0 eq). Stir at RT until clear (2–4 hours).
    
  • Isolation: Acidify with 1M HCl to pH 2. The product, 3-[(2-Chlorophenoxy)methyl]benzoic acid , will precipitate. Filter and wash with water.[1][3]

Workflow Diagram

SynthesisWorkflow Start Start: Methyl 3-(bromomethyl)benzoate + 2-Chlorophenol Step1 Step 1: Etherification (K2CO3, MeCN, KI cat., Reflux) Start->Step1 Check QC Check: Is Ester Intact? Step1->Check Check->Step1 No (Adjust Temp/Base) Inter Intermediate: Methyl 3-[(2-chlorophenoxy) methyl]benzoate Check->Inter Yes (Major) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Acidify Workup: Acidify to pH 2 (HCl) Step2->Acidify Final Final Product: 3-[(2-Chlorophenoxy) methyl]benzoic acid Acidify->Final

Caption: Optimized two-step workflow minimizing side reactions and maximizing purity.

Module 4: Data & Troubleshooting Matrix

Solvent & Base Efficiency Data

Comparative analysis based on standard Williamson Ether protocols [2, 3].

SolventBaseTemp (°C)Yield (Step 1)Purity ProfileNotes
Acetone

5665-75%HighSlow reaction; requires long reflux.
DMF

0 -> RT85-90%LowFast, but "wet" DMF causes side reactions; difficult workup.
MeCN

8288-92% High Recommended balance of kinetics and cleanliness.
Toluene

11050-60%ModerateRequires phase transfer catalyst (e.g., TBAB).
Common Failure Modes
SymptomProbable CauseCorrective Action
Product is an oil/gum Residual solvent or impurities.Recrystallize from Ethanol/Water or Toluene/Heptane .
Low Yield (<50%) Moisture in solvent; "Old" benzyl bromide.Distill solvents; Check benzyl bromide purity (it degrades to HBr + alcohol over time).
New Spot on TLC (

~ 0)
Hydrolysis to acid during Step 1.Ensure base is carbonate, not hydroxide. Ensure system is anhydrous.

References

  • Finkelstein Reaction & Catalysis : The role of iodide in accelerating alkylation via transient alkyl iodide formation. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis Overview : General mechanisms and solvent effects. Organic Chemistry Portal. Available at: [Link]

  • Phenolic Ether Preparation : Protocols for reacting phenols with benzyl halides. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid. As synthesis transitions from bench-scale to pilot-plant or manufacturing scale, unique challenges can emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust, scalable, and reproducible process.

Synthetic Pathway Overview

The most common and industrially viable route to 3-[(2-Chlorophenoxy)methyl]benzoic acid involves a two-step process. First, the methyl group of a 3-methylbenzoic acid derivative is halogenated to form a reactive benzylic halide. This intermediate is then coupled with 2-chlorophenol via a Williamson ether synthesis. Protecting the carboxylic acid as an ester during this process is highly recommended to prevent unwanted side reactions.

Synthesis_Pathway cluster_0 Step 1: Benzylic Halogenation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Methyl 3-Methylbenzoate B Methyl 3-(Bromomethyl)benzoate A->B  NBS, AIBN  CCl4, Reflux   D Methyl 3-[(2-Chlorophenoxy)methyl]benzoate B->D C 2-Chlorophenol C->D  K2CO3, DMF  80 °C   E 3-[(2-Chlorophenoxy)methyl]benzoic Acid D->E  1. NaOH, H2O/MeOH  2. HCl (aq)   Troubleshooting_Workflow Start Low Product Yield Observed Step Which Step? Start->Step Bromination Step 1: Bromination Step->Bromination Step 1 Ether Step 2: Ether Synthesis Step->Ether Step 2 Purification Step 3: Purification Step->Purification Step 3 Check_Initiator Check Initiator Quality & Reaction Temp Bromination->Check_Initiator Check_Base Check Base Quality/Amount & Pre-form Phenoxide Ether->Check_Base Check_Recryst Optimize Recrystallization Solvent System Purification->Check_Recryst Check_NBS Verify NBS Stoichiometry & Monitor by TLC/GC Check_Initiator->Check_NBS End Process Optimized Check_NBS->End Check_Addition Slowly Add Alkyl Halide & Optimize Temp Check_Base->Check_Addition Check_Addition->End Check_pH Verify Final pH is 2-3 & Consider Charcoal Check_Recryst->Check_pH Check_pH->End

improving the selectivity of reactions involving 3-[(2-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(2-Chlorophenoxy)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but challenging molecule. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to enhance the selectivity and success of your reactions.

Understanding the Molecule: A Map of Reactivity

3-[(2-Chlorophenoxy)methyl]benzoic acid is a multi-functional molecule with several potential sites for chemical transformation. Achieving high selectivity requires a nuanced understanding of the electronic and steric properties of each functional group.

Below is a diagram illustrating the key reactive zones of the molecule, which will be referenced throughout this guide.

cluster_mol 3-[(2-Chlorophenoxy)methyl]benzoic acid cluster_key Potential Reactive Sites mol A Carboxylic Acid Group (Esterification, Amidation, Reduction, Decarboxylation) B Benzoic Acid Ring (C-H Functionalization, Electrophilic Substitution) C Ether Linkage (Potential for Cleavage) D Chlorophenoxy Ring (Nucleophilic Aromatic Substitution, C-H Functionalization) E Aryl-Chloride Bond (Cross-Coupling, Reduction) pA pA->A pB pB->B pC pC->C pD pD->D pE pE->E

Caption: Key reactive sites on 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Section 1: Selective Reactions at the Carboxylic Acid Group

The carboxylic acid is often the primary site for modification, typically for creating amides or esters in drug development programs.

FAQ: My amide coupling reaction is low-yielding. What are the common causes and solutions?

Answer: Low yields in amide coupling reactions with this substrate are frequently due to a combination of steric hindrance from the bulky (2-chlorophenoxy)methyl group and suboptimal activation of the carboxylic acid.

Causality: The most common method for amide bond formation involves activating the carboxylic acid to make it more electrophilic for the amine to attack.[1] If the activation is inefficient or if the activated intermediate is unstable, the reaction will perform poorly. Furthermore, side reactions can occur, especially if the chosen coupling reagent is not well-suited for the specific substrates.

Troubleshooting Guide: Amide Coupling

Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion Inefficient Carboxylic Acid Activation Switch to a more potent coupling reagent system like HATU or HBTU with a base such as DIPEA or N-methylmorpholine. These reagents form highly reactive activated esters that are less prone to side reactions like racemization.[2]
Steric Hindrance Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. For highly hindered amines, consider converting the carboxylic acid to an acyl chloride using (COCl)₂ or SOCl₂ first, then adding the amine.
Epimerization (if chiral amine is used) Overly Reactive Intermediate Add an auxiliary nucleophile like HOBt or HOAt to your carbodiimide (e.g., EDC) reaction. This forms a more stable active ester, suppressing racemization.[2]

| Difficult Purification | Byproducts from Coupling Reagent | If using DCC, the dicyclohexylurea byproduct can be difficult to remove. Switch to a water-soluble carbodiimide like EDC , which allows for easy removal of the urea byproduct with an aqueous wash. |

Protocol: High-Yield Amide Coupling using HATU

This protocol provides a robust method for coupling 3-[(2-Chlorophenoxy)methyl]benzoic acid with a primary or secondary amine.

Materials:

  • 3-[(2-Chlorophenoxy)methyl]benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Diethyl ether or Ethyl acetate

  • Saturated aq. LiCl solution

  • Saturated aq. NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 3-[(2-Chlorophenoxy)methyl]benzoic acid in anhydrous DMF (approx. 0.2 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a single portion, add HATU (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), saturated aq. LiCl (3x), and brine (1x). The LiCl washes are crucial for removing residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Section 2: Regiocontrol in Aromatic C-H Functionalization

Functionalizing the C-H bonds on the benzoic acid ring presents a significant challenge due to the electronic-withdrawing nature of the carboxylic acid group, which deactivates the ring towards traditional electrophilic aromatic substitution.

FAQ: How can I selectively introduce a substituent at the C2 position (ortho to the carboxylic acid)?

Answer: The most reliable and widely-used method for achieving ortho-functionalization on a benzoic acid ring is Directed Ortho-Lithiation (DoM) .[3][4][5]

Causality: The DoM strategy utilizes the carboxylic acid group itself as a directing group. By treating the substrate with two equivalents of a strong lithium amide base (like LDA) or an alkyllithium in the presence of a ligand like TMEDA, a dianion is formed.[6][7] The lithium atom coordinates between the carboxylate and the ortho-carbon, directing the deprotonation specifically to the C2 position. This generates a potent nucleophile at C2 that can be quenched with a wide variety of electrophiles.

cluster_workflow Decision Workflow for C-H Functionalization of the Benzoic Acid Ring Start Target Position? Ortho Ortho (C2 or C4) Start->Ortho Ortho Meta Meta (C6) Start->Meta Meta DoM Use Directed Ortho-Lithiation (DoM) [Ref: J. Mortier et al.] Ortho->DoM Meta_DG Install a Meta-Directing Group [Ref: G. Li et al.] Meta->Meta_DG Electrophile Quench with Electrophile (e.g., I₂, MeI, RCHO) DoM->Electrophile Functionalize Perform Pd(II)-catalyzed meta-olefination/acetoxylation Meta_DG->Functionalize

Caption: Strategy selection for regioselective C-H functionalization.

Protocol: Directed Ortho-Iodination of 3-[(2-Chlorophenoxy)methyl]benzoic acid

This protocol provides a method for installing an iodine atom at the C2 position, which can then be used in subsequent cross-coupling reactions.

Materials:

  • 3-[(2-Chlorophenoxy)methyl]benzoic acid (1.0 eq)

  • sec-Butyllithium (s-BuLi) (2.2 eq) in cyclohexane

  • TMEDA (2.2 eq), freshly distilled

  • Iodine (I₂) (1.5 eq)

  • Anhydrous THF

  • 1 M aq. HCl

  • 10% aq. Na₂S₂O₃ solution

Procedure:

  • Strictly Anhydrous Conditions: Flame-dry all glassware and perform the reaction under a positive pressure of inert gas (N₂ or Ar).

  • Add the benzoic acid substrate to a flask and dissolve in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled TMEDA (2.2 eq).

  • Slowly, add s-BuLi (2.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution will typically turn a deep color.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Add the solution of iodine dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour.

  • Quenching: Slowly quench the reaction by adding saturated aq. NH₄Cl solution, followed by 1 M aq. HCl until the pH is acidic (~2-3).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 10% aq. Na₂S₂O₃ solution to remove excess iodine, then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash chromatography to isolate the C2-iodinated product.

Section 3: Managing Unwanted Side Reactions
FAQ: My reaction is causing decarboxylation. How can I prevent this?

Answer: Decarboxylation of aromatic carboxylic acids is typically promoted by high temperatures and can be catalyzed by certain metals, particularly copper.[8][9] While this can be a synthetically useful transformation to generate phenols, it is often an undesirable side reaction.[10]

Prevention Strategies:

  • Temperature Control: Whenever possible, run reactions at lower temperatures. If a reaction requires heat (e.g., a Suzuki coupling), screen conditions to find the lowest possible temperature that affords a reasonable reaction rate.

  • Avoid Copper Catalysts if Possible: In reactions where other catalysts can be used (e.g., palladium for cross-coupling), they are often preferred if decarboxylation is a concern.

  • Protect the Carboxylic Acid: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[11] Esters are significantly more stable to thermal decarboxylation. The acid can be regenerated by hydrolysis at the end of the synthetic sequence.

FAQ: How can I selectively reduce the carboxylic acid to an alcohol without reducing the aryl chloride?

Answer: The selective reduction of a carboxylic acid in the presence of a reducible aryl chloride is a classic chemoselectivity challenge. Strong, non-selective reducing agents like LiAlH₄ will reduce both functional groups.

Recommended Methods:

  • Borane Complexes: Borane-THF (B₂H₆·THF) or borane-dimethyl sulfide (BMS) are highly selective for the reduction of carboxylic acids over many other functional groups, including aryl halides.[12] The reaction proceeds under mild conditions and typically gives high yields.

  • Titanium-Catalyzed Reduction: A newer method involves the use of ammonia-borane in the presence of a catalytic amount of TiCl₄. This system shows excellent tolerance for various functional groups and can selectively reduce aliphatic acids in the presence of aromatic ones.[12]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach for the selective reduction of carboxylic acids to aldehydes using a hydrosilane reductant under very mild conditions.[13] This method is known for its exceptional functional group tolerance.

References
  • Lopez-Mejias, V., et al. (2012). Crystal Growth & Design. [Link]

  • Mali, R. S., et al. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • Katritzky, A. R., et al. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry. [Link]

  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Krska, S. W., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Journal of the American Chemical Society. [Link]

  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. [Link]

  • Wang, T., et al. (2021). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Organic Letters. [Link]

  • Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Le, C., et al. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR. [Link]

  • ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]

  • Xu, J., et al. (2023). Advances of bioorthogonal coupling reactions in drug development. European Journal of Medicinal Chemistry. [Link]

  • Periasamy, M., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
  • Mack, J., et al. (2016). Altering Product Selectivity by Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • Sharp, M. J., & Snieckus, V. (1985). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Tetrahedron Letters. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Crabtree, R. H. (2010). Introduction to Selective Functionalization of C−H Bonds. Chemical Reviews. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Google Patents. (n.d.). Preparation method of benzoic acid amide compounds.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • University of Massachusetts Lowell. (n.d.). esterification of benzoic acid to methyl benzoate. UMass Lowell. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • PubMed. (n.d.). Selective protection and relative importance of the carboxylic acid groups of zaragozic acid A for squalene synthase inhibition. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]

  • Chinese Academy of Sciences. (2016). Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. CAS. [Link]

  • CyberLeninka. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. CyberLeninka. [Link]

  • The Royal Society of Chemistry. (n.d.). Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. [Link]

  • Oxford University Press. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 3-[(2-Chlorophenoxy)methyl]benzoic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic efficacy. For complex aromatic compounds such as 3-[(2-Chlorophenoxy)methyl]benzoic acid, a key intermediate in various synthetic pathways, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary resolution to assign all proton (¹H) and carbon (¹³C) signals definitively. This guide provides a comprehensive, data-driven comparison of advanced two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to elucidate and confirm the precise structure of this molecule, offering a robust protocol for researchers and scientists in the field.

The Challenge: Ambiguity in 1D NMR

The 1D ¹H NMR spectrum of 3-[(2-Chlorophenoxy)methyl]benzoic acid presents a congested aromatic region, where overlapping multiplets can make unambiguous assignment of individual protons challenging. Similarly, while the ¹³C NMR spectrum provides the number of unique carbon environments, it does not directly reveal their connectivity. This is where the power of 2D NMR becomes indispensable.

The Solution: A Multi-dimensional Approach to Structural Elucidation

By correlating nuclear spins through chemical bonds, 2D NMR experiments provide a detailed roadmap of the molecule's atomic connectivity. This guide will walk through the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to systematically piece together the structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Experimental Protocol: Acquiring High-Resolution 2D NMR Data

A detailed, step-by-step methodology for acquiring the necessary 2D NMR spectra is crucial for reproducible and reliable results.

1. Sample Preparation:

  • Dissolve 10-20 mg of 3-[(2-Chlorophenoxy)methyl]benzoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure key resonances.

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Calibration:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines. This is typically assessed by the line shape of the residual solvent peak.

3. 1D NMR Spectra Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

4. 2D NMR Spectra Acquisition:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

    • Use a standard cosygpppqf pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

    • Use a standard hsqcedetgpsisp2.3 pulse sequence with multiplicity editing to differentiate between CH, CH₂, and CH₃ groups.

    • Set the ¹H spectral width as determined from the 1D ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to a typical value for aromatic and aliphatic C-H bonds (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is the key experiment for piecing together the molecular fragments.

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz to observe two- and three-bond correlations.

Data Analysis and Structural Confirmation

The following sections detail the expected correlations and how they are used to confirm the structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Predicted Chemical Shifts

The expected ¹H and ¹³C chemical shifts are summarized in the table below. These predictions are based on standard chemical shift values and are essential for the initial assignment of the NMR spectra.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH12.0 - 13.0167.0 - 170.0
CH₂5.2 - 5.468.0 - 72.0
Benzoic Acid Ring
C1'-130.0 - 133.0
C2'7.8 - 8.0129.0 - 132.0
C3'-137.0 - 140.0
C4'7.4 - 7.6128.0 - 131.0
C5'7.5 - 7.7129.0 - 132.0
C6'7.9 - 8.1127.0 - 130.0
Phenoxy Ring
C1''-153.0 - 156.0
C2''-122.0 - 125.0
C3''7.2 - 7.4127.0 - 130.0
C4''6.9 - 7.1121.0 - 124.0
C5''7.1 - 7.3129.0 - 132.0
C6''6.8 - 7.0112.0 - 115.0
COSY Analysis: Identifying Spin Systems

The COSY spectrum will reveal the proton-proton coupling networks within the two aromatic rings.

  • Benzoic Acid Ring: Correlations are expected between H4' and H5', and between H5' and H6'. The H2' proton will likely appear as a singlet or a narrowly split multiplet with no COSY correlations to other ring protons.

  • Phenoxy Ring: A clear correlation network will be observed between H3'', H4'', H5'', and H6'', allowing for the sequential assignment of these protons.

HSQC Analysis: Direct C-H Correlations

The HSQC spectrum provides a direct link between each proton and its attached carbon, simplifying the assignment of the carbon spectrum. Each protonated carbon will show a cross-peak with its corresponding proton signal. This is a critical step before moving to the more complex HMBC analysis.

HMBC Analysis: Assembling the Molecular Puzzle

The HMBC spectrum is the cornerstone of this structural confirmation, providing the long-range connectivity information needed to link the different fragments of the molecule. The key expected correlations are illustrated in the diagram below.

HMBC_Correlations cluster_benzoic_acid Benzoic Acid Moiety cluster_phenoxy Phenoxy Moiety C1_prime C1' C3_prime C3' COOH COOH CH2 CH₂ CH2->C1_prime ³J CH2->C3_prime ²J C1_double_prime C1'' CH2->C1_double_prime ³J C2_double_prime C2'' H2_prime H2' H2_prime->C1_prime ²J H2_prime->C3_prime ³J H6_prime H6' H6_prime->C1_prime ³J H6_double_prime H6'' H6_double_prime->C1_double_prime ²J H6_double_prime->C2_double_prime ³J

Figure 1: Key HMBC correlations for structural confirmation.

  • Connecting the Methylene Bridge: The protons of the methylene (CH₂) group are the linchpin of the structure. They are expected to show HMBC correlations to:

    • C1' and C3' of the benzoic acid ring (³J and ²J, respectively).

    • C1'' of the phenoxy ring (³J). These correlations unequivocally establish the connection of the methylene bridge between the two aromatic rings.

  • Confirming Substitution Patterns:

    • The H2' and H6' protons of the benzoic acid ring will show correlations to the carboxyl carbon (COOH), confirming their ortho position relative to the carboxyl group.

    • The H6'' proton of the phenoxy ring will show a correlation to the chlorine-bearing carbon (C2''), confirming the ortho-chloro substitution pattern.

Workflow for Structural Elucidation

The logical flow of the analysis is critical for an efficient and accurate structural determination.

NMR_Workflow A Acquire 1D ¹H & ¹³C NMR B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D HMBC A->D E Assign Spin Systems (COSY) B->E F Assign Direct C-H Pairs (HSQC) C->F G Establish Long-Range Connectivity (HMBC) D->G E->G F->G H Confirm Final Structure G->H

Figure 2: Systematic workflow for 2D NMR-based structural confirmation.

Conclusion

While 1D NMR provides a foundational overview of a molecule's chemical environment, it is the synergistic application of 2D NMR techniques that offers irrefutable proof of structure. The combination of COSY, HSQC, and HMBC experiments provides a multi-faceted and self-validating system for the complete and unambiguous assignment of all ¹H and ¹³C resonances in 3-[(2-Chlorophenoxy)methyl]benzoic acid. The HMBC experiment, in particular, is pivotal in connecting the distinct molecular fragments, thereby confirming the overall molecular architecture. This guide provides a robust framework for researchers, enabling them to confidently elucidate the structures of similarly complex molecules with a high degree of scientific rigor.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., Rance, M., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice (2nd ed.). Academic Press. [Link] (Note: While focused on proteins, the fundamental principles of 2D NMR described are universally applicable.)

comparative study of 2-, 3-, and 4- substituted phenoxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural isomerism of phenoxybenzoic acid (PBA)—specifically the 2- (ortho), 3- (meta), and 4- (para) positions—dictates profound differences in synthetic accessibility, physicochemical behavior, and biological interaction. While all three share the molecular formula


 and a diphenyl ether scaffold, their utility diverges significantly:
  • 2-Phenoxybenzoic acid (2-PBA): Dominated by steric hindrance and "ortho effects," influencing crystal packing and intramolecular signaling.

  • 3-Phenoxybenzoic acid (3-PBA): The primary environmental metabolite of pyrethroid insecticides; critical for toxicology screening and endocrine disruption studies.

  • 4-Phenoxybenzoic acid (4-PBA): A linear, rigid scaffold essential for high-performance polymers (polyetherketones) and a key pharmacophore in COX-2 inhibitors and PPAR agonists.

This guide provides a technical comparison to support lead optimization and synthetic route planning.

Structural & Electronic Landscape

The position of the phenoxy ether linkage relative to the carboxylic acid group alters the electronic distribution via two competing mechanisms: the inductive effect (-I) (oxygen is electronegative) and the resonance effect (+R) (oxygen lone pairs donate into the ring).

Electronic Effects by Isomer
  • 2-PBA (Ortho): The proximity of the phenoxy group creates a "twisted" conformation. Steric hindrance prevents the phenoxy ring from achieving coplanarity with the benzoic acid ring. This decoupling minimizes resonance donation (+R), leaving the electron-withdrawing inductive effect (-I) to dominate. Consequently, 2-PBA is typically the strongest acid of the triad due to the stabilization of the carboxylate anion by the proximal electronegative oxygen and lack of destabilizing resonance.

  • 3-PBA (Meta): Resonance effects cannot transmit effectively from the meta position to the carboxyl group. The electron-withdrawing inductive effect dominates, making 3-PBA more acidic than unsubstituted benzoic acid but generally less acidic than the ortho isomer.

  • 4-PBA (Para): The linear geometry allows for orbital overlap. The oxygen lone pair can donate electron density into the ring system and towards the carbonyl carbon (resonance), destabilizing the carboxylate anion. Thus, 4-PBA is the weakest acid of the series.

Crystal Packing & Solubility
  • 2-PBA: Forms carboxylic acid dimers, but steric bulk prevents tight pi-stacking. This often results in lower melting points and higher solubility in non-polar solvents compared to the para isomer.

  • 4-PBA: The high symmetry allows for efficient packing (linear dimers and pi-pi stacking networks). This results in the highest melting point and lowest solubility, making it ideal for robust material applications but challenging for liquid-phase formulation.

Synthetic Pathways: The Ullmann Ether Synthesis[1][2]

The construction of the diaryl ether bond is the critical rate-limiting step. The classic Ullmann condensation is the industry standard, though modern variations utilize ligand-assisted copper catalysis to lower activation energies.

Mechanistic Workflow

The reaction involves the coupling of a phenol (nucleophile) with an aryl halide (electrophile) in the presence of a Copper(I) catalyst and a base.[1]

UllmannSynthesis Start Starting Materials (Halobenzoic Acid + Phenol) Base Base Activation (K2CO3/Cs2CO3) Start->Base Deprotonation Catalyst Catalytic Cycle (CuI + Ligand) Base->Catalyst Phenoxide Formation OxAdd Oxidative Addition [Cu(I) -> Cu(III)] Catalyst->OxAdd Coordination RedElim Reductive Elimination (C-O Bond Formation) OxAdd->RedElim Aryl Transfer RedElim->Catalyst Regenerate Cu(I) Product Target Isomer (Phenoxybenzoic Acid) RedElim->Product Yields: 4- > 3- > 2-

Figure 1: Catalytic cycle for the Ullmann Ether Synthesis of phenoxybenzoic acids. Note that steric hindrance in 2-PBA synthesis significantly retards the oxidative addition step.

Comparative Synthetic Challenges
Feature2-PBA (Ortho)3-PBA (Meta)4-PBA (Para)
Precursor Availability High (Salicylic acid derivatives)ModerateHigh
Reactivity (Ullmann) Low. Steric hindrance at the ortho position impedes Cu-catalyst coordination. Requires higher temps (

) or specialized ligands (e.g., dimethylglycine).
Moderate. No steric block, but electronic activation is weaker than para.High. The para-halide is accessible. Electron-withdrawing COOH activates the ring for nucleophilic attack (

character).
Side Reactions Decarboxylation is a risk at high temperatures due to the ortho-acid effect.Minimal.Minimal.

Physicochemical Profiling

The following data summarizes the key physical properties relevant to isolation and identification.

Property2-Phenoxybenzoic Acid3-Phenoxybenzoic Acid4-Phenoxybenzoic Acid
CAS Number 2243-42-73739-38-62215-77-2
Melting Point 113–115 °C145–147 °C159–161 °C (Highest Symmetry)
pKa (Predicted) ~3.5 (Strongest)~3.9~4.1 (Weakest)
Major MS Fragments (m/z) 214 (

), 121 (Loss of PhO), 77
214 (

), 197 (Loss of OH), 77
214 (

), 121 (Loss of PhO), 77
Solubility (Organic) High (DCM, EtOAc)ModerateLow (Requires polar aprotic solvents like DMSO for high conc.)

Biological & Functional Performance[4][5][6][7][8][9]

Toxicology & Metabolism (The 3-PBA Focus)

3-Phenoxybenzoic acid is the definitive biomarker for human exposure to pyrethroid insecticides (e.g., Permethrin, Cypermethrin).

  • Mechanism: Pyrethroids contain a phenoxybenzyl ester linkage. Mammalian carboxylesterases cleave this ester, releasing 3-PBA.

  • Toxicity: 3-PBA acts as an endocrine disruptor. It competes with endogenous steroids for receptor binding sites, specifically affecting androgen and estrogen receptors.

  • Detection: High-performance liquid chromatography (HPLC) with MS/MS detection in urine is the gold standard for monitoring occupational exposure.

Pharmacophore Utility (The 4-PBA Focus)

4-Phenoxybenzoic acid serves as a scaffold for drug design due to its ability to span hydrophobic pockets in enzymes.

  • Target: COX-2 Inhibition. The 4-phenoxy group mimics the arachidonic acid tail, fitting into the cyclooxygenase channel.

  • Target: PPAR Agonists. Derivatives (e.g., fibrates) utilize the carboxylic acid head group to anchor to the PPAR receptor, regulating lipid metabolism.

QSAR Logic Flow

The following diagram illustrates how the isomer selection dictates the downstream biological application.

QSAR_Logic Isomer Isomer Selection Ortho 2-Isomer (Ortho) Isomer->Ortho Meta 3-Isomer (Meta) Isomer->Meta Para 4-Isomer (Para) Isomer->Para Steric High Steric Bulk Non-Planar Ortho->Steric Metab Metabolic Stability (Pyrethroid Biomarker) Meta->Metab Linear Linear/Rigid Planar Geometry Para->Linear App1 Application: Steric Inhibitors (Herbicide Auxin Mimics) Steric->App1 App2 Application: Toxicology Screening (Endocrine Disruption) Metab->App2 App3 Application: Polymer Monomers (PEEK) COX-2 Inhibitors Linear->App3

Figure 2: Structure-Activity Relationship (SAR) decision tree for phenoxybenzoic acids.

Experimental Protocol: Synthesis of 4-Phenoxybenzoic Acid

Objective: Synthesis of 4-PBA via modified Ullmann coupling. Scale: 10 mmol Safety: Copper salts are toxic to aquatic life. Dispose of waste in heavy metal containers.

Reagents
  • 4-Chlorobenzoic acid (1.57 g, 10 mmol)

  • Phenol (1.13 g, 12 mmol)

  • Potassium Carbonate (

    
    , 2.76 g, 20 mmol)
    
  • Copper(I) Iodide (CuI, 190 mg, 10 mol%)

  • Ligand: L-Proline (230 mg, 20 mol%) or Dimethylglycine

  • Solvent: DMSO (10 mL)

Procedure
  • Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzoic acid, phenol,

    
    , CuI, and L-Proline.
    
  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. Add DMSO via syringe.
    
  • Reaction: Heat the mixture to 110°C for 24 hours. (Note: Without the ligand, temperatures of 140–160°C would be required).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (50 mL).

    • Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystals.

  • Validation:

    • TLC: Silica gel, Hexane:EtOAc (1:1).

      
       of product ~0.4 (streaks due to acid).
      
    • MP: Verify range 159–161°C.

References

  • Synthesis & Catalysis: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters, 10(12), 2585–2588. Link

  • Metabolic Toxicology (3-PBA): Leng, G., & Gries, W. (2005). Pyrethroid metabolites in urine of children, adolescents and adults. International Journal of Hygiene and Environmental Health, 208(3), 185-191. Link

  • Crystal Structure (2-PBA): Parkin, A., et al. (2005).[2] 2-Phenoxybenzoic acid at room temperature.[2] Acta Crystallographica Section E, 61(7), o2280-o2282. Link

  • Pharmacological Applications: Hameed, A., et al. (2017). Synthesis and Biological Evaluation of Some New 4-Phenoxybenzoic Acid Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery. Link

  • General Properties: PubChem Database. 4-Phenoxybenzoic acid (CID 75182). National Library of Medicine. Link

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Comparative Guide: Biological Activity of 3-[(2-Chlorophenoxy)methyl]benzoic Acid vs. 4-Chlorophenoxy Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-[(2-Chlorophenoxy)methyl]benzoic acid and its 4-chlorophenoxy isomer (3-[(4-Chlorophenoxy)methyl]benzoic acid). It is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), specific biological targets (MtDHFR, MRGPRX4), and experimental validation.

Executive Summary: The Scaffold at a Glance

The 3-(phenoxymethyl)benzoic acid scaffold represents a critical "privileged structure" in drug discovery, serving as a linker-based template that connects a polar head group (benzoic acid) with a lipophilic tail (chlorophenoxy ring).

While both the 2-chloro (ortho) and 4-chloro (para) derivatives share the same molecular formula (


) and core connectivity, their biological activities diverge significantly due to distinct steric and electronic profiles.
  • 3-[(2-Chlorophenoxy)methyl]benzoic acid (Ortho-Cl): Characterized by high steric hindrance near the ether linkage, often forcing a non-planar "twisted" conformation. This isomer is frequently explored for metabolic stability and selectivity in enzyme pockets that cannot accommodate planar ligands.

  • 3-[(4-Chlorophenoxy)methyl]benzoic acid (Para-Cl): Characterized by an extended linear vector and accessible halogen bonding capability. This derivative is a known ligand for MRGPRX4 (associated with cholestatic itch) and serves as a potent lipophilic probe in fragment-based drug design (e.g., MtDHFR inhibitors ).

Structural & Physicochemical Analysis[1]

Understanding the causal link between structure and activity requires analyzing the positional influence of the chlorine atom.

Feature2-Chloro (Ortho) Derivative 4-Chloro (Para) Derivative Impact on Biological Activity
Steric Effect High. The Cl atom at the ortho position clashes with the methylene linker (

), restricting rotation around the ether bond.
Low. The Cl atom is distal, allowing free rotation of the phenoxy ring.The 2-Cl isomer often exhibits a "locked" conformation, which can either drastically improve specificity (lock-and-key) or abolish binding if the pocket is flat.
Electronic Effect Inductive electron withdrawal (

) is strong on the ether oxygen, reducing basicity.
Inductive effect is weaker; Resonance withdrawal (

) is more improving lipophilic stacking.
4-Cl derivatives often participate in stronger

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor pockets.
Metabolic Stability High. Blocks ortho-hydroxylation by CYP450 enzymes.Moderate. The para position is blocked, but ortho positions remain open for metabolic attack.2-Cl is often preferred to extend half-life (

), whereas 4-Cl is preferred for receptor reach.
Halogen Bonding Sterically shielded.Highly Accessible. The 4-Cl atom can form directed halogen bonds with backbone carbonyls in the target protein.
Structural Visualization (Graphviz)

ChemicalComparison cluster_0 Isomer Comparison Ortho 3-[(2-Chlorophenoxy)methyl]benzoic acid (Ortho-Cl) Sterics Steric Hindrance (Twist) Ortho->Sterics Induces Para 3-[(4-Chlorophenoxy)methyl]benzoic acid (Para-Cl) Linearity Linear Extension (Reach) Para->Linearity Provides HalogenBond Halogen Bonding (Distal) Para->HalogenBond Enables MtDHFR Target: MtDHFR (TB Inhibition) Sterics->MtDHFR Modulates Fit (Fragment Design) MRGPRX4 Target: MRGPRX4 (Pruritus/Itch) Linearity->MRGPRX4 Deep Pocket Binding HalogenBond->MtDHFR Affinity Gain

Figure 1: Causal relationship between chlorine positioning and target interaction mechanisms.

Biological Activity Profile

A. Target 1: Mycobacterium tuberculosis DHFR (MtDHFR)

The 3-(phenoxymethyl)benzoic acid scaffold was identified as a key fragment (Fragment 14) in the design of inhibitors for MtDHFR , an essential enzyme for M. tuberculosis survival.

  • Mechanism: The benzoic acid moiety interacts with conserved Arginine residues (Arg32/Arg60) in the active site, while the phenoxy tail extends into the hydrophobic pocket.

  • Comparison:

    • Unsubstituted/Simple derivatives: Show weak affinity (

      
       mM).
      
    • Substituted derivatives (2-Cl vs 4-Cl): The introduction of Chlorine improves lipophilic ligand efficiency (LLE). The 4-chloro derivative typically offers superior complementarity to the hydrophobic sub-pocket compared to the 2-chloro, which may clash with the narrow channel walls of the enzyme's active site.

    • Experimental Insight: In the study by Kronenberger et al. (2020), optimization of this scaffold led to "Compound 4e" (a substituted derivative) with an

      
       of 7 
      
      
      
      M, a 71-fold improvement over the starting fragment.
B. Target 2: MRGPRX4 (G Protein-Coupled Receptor)

The 3-[(4-Chlorophenoxy)methyl]benzoic acid isomer is specifically cataloged as a ligand/agonist for MRGPRX4 , a receptor implicated in cholestatic pruritus (itch caused by liver disease).

  • Mechanism: MRGPRX4 is activated by bile acids.[1] The 4-chlorophenoxy moiety mimics the hydrophobic steroid core of bile acids, while the benzoic acid mimics the acidic tail (glycine/taurine conjugates).

  • Activity Gap:

    • 4-Chloro Isomer: Active. Fits the deep, hydrophobic orthosteric binding pocket of the GPCR.

    • 2-Chloro Isomer: Likely inactive or significantly less potent due to the "twist" preventing the deep insertion required for receptor activation.

Experimental Protocols

To validate the activity of these isomers, the following self-validating protocols are recommended.

Protocol A: MtDHFR Inhibition Assay (Spectrophotometric)

Used to determine


 values for Tuberculosis drug discovery.
  • Reagent Prep: Prepare Assay Buffer (50 mM potassium phosphate, pH 7.0, 1 mM DTT). Dissolve compounds in DMSO (final concentration <5%).

  • Enzyme Activation: Incubate recombinant MtDHFR (5-10 nM) with NADPH (100

    
    M) for 5 minutes at 25°C to stabilize the cofactor-enzyme complex.
    
  • Reaction Initiation: Add Dihydrofolate (DHF) substrate (50

    
    M) and the test compound (2-Cl or 4-Cl isomer) simultaneously.
    
  • Monitoring: Measure the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) continuously for 120 seconds.

  • Validation:

    • Positive Control: Methotrexate (

      
       nM range).
      
    • Negative Control: DMSO only.

    • Data Analysis: Plot reaction velocity (

      
      ) vs. log[Compound]. Fit to sigmoidal dose-response equation.
      
Protocol B: MRGPRX4 Calcium Flux Assay

Used to assess agonist activity for itch research.

  • Cell Line: HEK293T cells stably expressing human MRGPRX4 and

    
     (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C. Wash with HBSS.

  • Compound Addition: Add 3-[(4-Chlorophenoxy)methyl]benzoic acid (0.1

    
    M – 100 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Validation:

    • Positive Control: Deoxycholic Acid (DCA) or specific agonist MS47134.

    • Specificity Check: Test on mock-transfected cells to rule out non-specific calcium release.

Experimental Workflow Diagram

AssayWorkflow cluster_DHFR MtDHFR Inhibition Assay cluster_GPCR MRGPRX4 Calcium Flux Step1 Incubate Enzyme + NADPH (5 min, 25°C) Step2 Add Substrate (DHF) + Test Compound (2-Cl vs 4-Cl) Step1->Step2 Step3 Monitor A340nm (NADPH Oxidation) Step2->Step3 Result1 Calculate IC50 (Potency Comparison) Step3->Result1 G_Step1 HEK293-MRGPRX4 Cells Load Fluo-4 AM G_Step2 Inject Compound (4-Cl Derivative) G_Step1->G_Step2 G_Step3 Measure Fluorescence (Ca2+ Release) G_Step2->G_Step3 Result2 Determine EC50 (Agonist Efficacy) G_Step3->Result2

Figure 2: Parallel workflows for validating enzymatic inhibition (MtDHFR) and receptor agonism (MRGPRX4).

Summary of Comparative Data

Metric3-[(2-Chlorophenoxy)methyl]benzoic acid3-[(4-Chlorophenoxy)methyl]benzoic acid
Primary Target Fragment for Enzyme Inhibition (e.g., DHFR)MRGPRX4 (Agonist), MtDHFR (Inhibitor)
Binding Mode Conformational Twist (Ortho-effect)Linear / Halogen-Bonding (Para-effect)
Lipophilicity (cLogP) ~3.7 (Lower effective surface area)~3.8 (Higher effective surface area)
Key Application Metabolic Stability ProbePruritus Research , Tuberculosis (Lead)

References

  • Kronenberger, T., et al. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry.[1]

  • Aladdin Scientific. Product Data: 3-[(4-Chlorophenoxy)methyl]benzoic acid (CAS 30082-43-0).[][3][4] Linked to MRGPRX4 activity.[5][6][7][8]

  • Yu, H., et al. (2019). MRGPRX4 is a bile acid receptor for human cholestatic itch. Science Translational Medicine. (Contextual grounding for MRGPRX4 target validation).

Sources

Synthesis of Positional Isomers of Chlorophenoxymethyl Benzoic Acid: A Comparative Guide for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the synthesis of chlorophenoxymethyl benzoic acid isomers, a scaffold critical for Structure-Activity Relationship (SAR) studies in antimicrobial, lipid-modulating, and auxinic herbicide research.

The core challenge in synthesizing this library lies in the positional isomerism of the benzoic acid moiety (ortho, meta, para) and the chlorine substituent on the phenoxy ring. This guide compares two distinct synthetic strategies:

  • The Phthalide Ring-Opening Method: A specialized, high-atom-economy route exclusive to ortho-benzoic acid derivatives.

  • The Williamson Ether Synthesis: A universal, modular approach suitable for meta- and para-isomers, requiring an ester protection-deprotection sequence.

Part 1: Strategic Analysis of Synthetic Routes

The Phthalide Route (Specific for Ortho-Isomers)

For researchers targeting 2-(chlorophenoxymethyl)benzoic acid , the phthalide ring-opening reaction is the superior choice. It bypasses the need for protecting groups and utilizes the latent electrophilicity of the lactone ring.

  • Mechanism: Nucleophilic attack of the phenoxide ion on the benzylic carbon of phthalide, followed by ring opening to the potassium carboxylate.

  • Advantages: One-pot synthesis; no ester hydrolysis step required; high atom economy.

  • Limitations: Strictly limited to ortho-isomers (2-position).

The Williamson Ether Route (Universal)

For 3- or 4-(chlorophenoxymethyl)benzoic acid isomers, the phthalide route is chemically impossible. The Williamson ether synthesis is the required alternative.

  • Mechanism: SN2 displacement of a benzylic halide by a chlorophenoxide.

  • Critical Modification: Direct alkylation of the benzoic acid is problematic due to the formation of dianions and solubility issues. The protocol MUST utilize the methyl ester of the bromomethyl benzoic acid, followed by saponification.

  • Advantages: Modular access to all positional isomers; mild conditions.

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthetic pathway based on the target isomer.

SyntheticStrategy Target Target Isomer Selection Ortho Ortho-Isomer (2-COOH) Target->Ortho Targeting 2-position MetaPara Meta/Para-Isomer (3- or 4-COOH) Target->MetaPara Targeting 3- or 4-position PhthalideRoute Route A: Phthalide Ring Opening (Reagent: Phthalide + KOH) Ortho->PhthalideRoute WilliamsonRoute Route B: Williamson Ether Synthesis (Reagent: Methyl Bromomethylbenzoate) MetaPara->WilliamsonRoute Purification Acid-Base Extraction Workup PhthalideRoute->Purification Direct Acidification Hydrolysis Ester Hydrolysis (LiOH/THF) WilliamsonRoute->Hydrolysis Intermediate Ester Hydrolysis->Purification FinalProduct Pure Chlorophenoxymethyl Benzoic Acid Purification->FinalProduct

Figure 1: Synthetic decision tree for selecting the optimal pathway based on the target positional isomer.

Part 3: Detailed Experimental Protocols

Protocol A: Phthalide Ring Opening (Target: 2-Isomers)

Best for: 2-(4-chlorophenoxymethyl)benzoic acid

Reagents:

  • Phthalide (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Hydroxide (KOH) pellets (1.1 equiv)

  • Solvent: Xylene (High boiling point required for fusion/reaction) or DMF.

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-chlorophenol (11 mmol) and KOH (11 mmol) in Xylene (20 mL). Reflux until water evolution ceases (azeotropic removal).

    • Why: Water competes as a nucleophile, opening the phthalide to phthalic acid (impurity).

  • Addition: Add Phthalide (10 mmol) to the dry potassium phenoxide suspension.

  • Reaction: Reflux the mixture for 4–6 hours. The phthalide solid will dissolve as it reacts to form the potassium salt of the product.

  • Quench: Cool to room temperature. The potassium salt of the product may precipitate.[1] Add water (50 mL) to dissolve the salt.

  • Separation: Separate the aqueous layer (contains product) from the organic Xylene layer (contains unreacted phenol/phthalide).

  • Precipitation: Acidify the aqueous phase carefully with 6M HCl to pH 2. The product, 2-(4-chlorophenoxymethyl)benzoic acid , will precipitate as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water.

Protocol B: Williamson Ether Synthesis (Target: 3- or 4-Isomers)

Best for: 4-(4-chlorophenoxymethyl)benzoic acid

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Methodology:

  • Coupling: To a solution of 4-chlorophenol (11 mmol) in Acetone (30 mL), add anhydrous K₂CO₃ (20 mmol). Stir for 15 minutes to generate the phenoxide in situ.

  • Alkylation: Add Methyl 4-(bromomethyl)benzoate (10 mmol) dropwise. Reflux for 8 hours.

    • Monitoring: TLC (Hexane:Ethyl Acetate 4:1). Look for disappearance of the bromide.

  • Intermediate Workup: Filter off inorganic salts (KBr, K₂CO₃). Evaporate the solvent to obtain the Methyl ester intermediate .

  • Hydrolysis (Saponification): Dissolve the crude ester in THF (10 mL) and add LiOH (2M aqueous solution, 20 mL). Stir at room temperature for 4 hours.

  • Workup: Evaporate THF. Acidify the remaining aqueous solution with 1M HCl.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

Part 4: Comparison of Key Metrics

The following table summarizes the performance characteristics of both routes based on experimental data.

MetricPhthalide Route (Route A)Williamson Route (Route B)
Target Scope Ortho-only (2-COOH)Universal (2-, 3-, 4-COOH)
Atom Economy High (No leaving group on electrophile)Moderate (Loss of HBr and MeOH)
Step Count 1 Step (One-pot)2 Steps (Coupling + Hydrolysis)
Typical Yield 65–75%80–90% (Overall)
Purification Acid-Base Extraction (Simple)Column Chromatography (often needed for ester)
Key Impurity Phthalic Acid (from wet reagents)Dialkylated byproducts (rare)

Part 5: Self-Validating Purification System

To ensure Trustworthiness and purity without relying solely on chromatography, use this Acid-Base Extraction workflow. This system exploits the acidity of the carboxylic acid to separate it from neutral precursors (unreacted phenol ether or phthalide).

PurificationWorkflow Crude Crude Reaction Mixture BaseExtract Add 10% NaOH Crude->BaseExtract Sep1 Separation BaseExtract->Sep1 OrgLayer Organic Layer (Discard Neutral Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Filter Vacuum Filtration Acidify->Filter

Figure 2: Self-validating acid-base purification workflow.

References

  • Antimicrobial Activity of Thioureides Derived from 2-(4-chlorophenoxymethyl)benzoic Acid. Source: National Institutes of Health (PMC). Context: Validates the biological relevance of the 2-isomer scaffold and provides background on thioureide derivatives. URL:[Link]

  • Process for the Preparation of Substituted 2-(Phenoxymethyl)benzoic Acids.
  • Different Effects of 4-(4'-chlorobenzyloxy)benzoic Acid on Lipid Synthesis. Source: PubMed (J Pharmacobiodyn). Context: SAR data regarding lipid synthesis inhibition for para-substituted isomers. URL:[Link]

  • Synthesis of 4-(Chloromethyl)benzoic Acid. Source: PrepChem. Context: Protocol for synthesizing the key intermediate for the Williamson route (Route B). URL:[Link]

Sources

A Guide to Inter-Laboratory Comparison of 3-[(2-Chlorophenoxy)methyl]benzoic Acid Analysis: Ensuring Method Robustness and Data Reliability

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth technical overview of an inter-laboratory comparison for the analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid, a key chemical intermediate. We will explore the rationale behind the study design, present a detailed experimental protocol, and analyze hypothetical comparative data to illustrate the process of ensuring analytical method consistency across different laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods.

The Critical Role of Inter-Laboratory Comparison in Method Validation

An inter-laboratory comparison, often referred to as a round-robin study, is a cornerstone of analytical method validation. Its primary objective is to assess the reproducibility of a method when performed by different analysts in different laboratories, using different equipment.[1][2] This process is crucial for:

  • Establishing Method Robustness: A method that produces consistent results across various laboratories is considered robust and reliable for routine use.

  • Identifying Potential Methodological Weaknesses: Discrepancies in results can highlight ambiguous steps in the protocol or sensitivity to variations in experimental conditions.

  • Ensuring Data Comparability: For multi-site manufacturing or collaborative research, it is essential that all participating laboratories generate comparable analytical data.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require evidence of method reproducibility as part of the validation package for new drug applications.[3]

The design and execution of an inter-laboratory study should be meticulously planned to ensure the generated data is statistically significant and provides a true measure of the method's performance.

Hypothetical Inter-Laboratory Study Design

This guide outlines a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C) for the quantitative analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid in a bulk drug substance.

The Analyte: 3-[(2-Chlorophenoxy)methyl]benzoic Acid

3-[(2-Chlorophenoxy)methyl]benzoic acid is an organic compound that can serve as an intermediate in the synthesis of pharmaceuticals. Its chemical structure is presented below.

G cluster_protocol Inter-Laboratory Study Protocol Central_Lab Centralized Sample Preparation & Distribution Lab_A Laboratory A (Analysis) Central_Lab->Lab_A Lab_B Laboratory B (Analysis) Central_Lab->Lab_B Lab_C Laboratory C (Analysis) Central_Lab->Lab_C Data_Submission Data Submission to Central Coordinator Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis of Combined Data Data_Submission->Statistical_Analysis Final_Report Final Report & Conclusion Statistical_Analysis->Final_Report

Caption: Workflow of the inter-laboratory comparison study.

Standardized Analytical Protocol

To ensure a meaningful comparison, all participating laboratories must adhere to the same analytical protocol. The following High-Performance Liquid Chromatography (HPLC) method is proposed for the analysis.

Materials and Reagents
  • Reference Standard: 3-[(2-Chlorophenoxy)methyl]benzoic acid, certified reference material (CRM).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade).

  • Sample: Homogenized batch of 3-[(2-Chlorophenoxy)methyl]benzoic acid bulk drug substance.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: A reversed-phase C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.

  • Gradient Elution: A gradient elution is employed to ensure adequate separation of the main peak from any potential early or late-eluting impurities.

  • UV Detection: The aromatic rings in the analyte's structure provide good UV absorbance, making UV detection a suitable and robust quantification technique. The wavelength of 230 nm is chosen to maximize sensitivity.

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-[(2-Chlorophenoxy)methyl]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-[(2-Chlorophenoxy)methyl]benzoic acid bulk drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its proper functioning.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of the standard solution to verify system suitability.

  • Inject the sample solution in triplicate.

  • Calculate the concentration of 3-[(2-Chlorophenoxy)methyl]benzoic acid in the sample using the peak areas obtained from the standard and sample chromatograms.

Comparative Data and Statistical Analysis

The following table presents hypothetical results from the three participating laboratories.

LaboratoryRetention Time (min)Peak Area (n=3)Calculated Assay (%)
Lab A 5.231254321, 1256789, 125543299.8
Lab B 5.251260123, 1258901, 125954399.9
Lab C 5.221250987, 1252345, 125167899.7
Statistical Evaluation

The collected data should be subjected to statistical analysis to assess the method's reproducibility. [1][4][5][6]Key statistical parameters to evaluate include:

  • Mean: The average of the results from all laboratories.

  • Standard Deviation (SD): A measure of the dispersion of the data.

  • Relative Standard Deviation (RSD) or Coefficient of Variation (CV): The standard deviation expressed as a percentage of the mean, providing a measure of relative variability.

For the hypothetical assay results:

  • Mean: (99.8 + 99.9 + 99.7) / 3 = 99.8%

  • Standard Deviation: 0.1%

  • RSD: (0.1 / 99.8) * 100 = 0.1%

An RSD of 0.1% for the inter-laboratory assay results indicates excellent reproducibility of the analytical method.

Conclusion and Best Practices

The successful completion of an inter-laboratory comparison study, as outlined in this guide, provides strong evidence of an analytical method's robustness and reliability. The hypothetical data demonstrates a high degree of consistency between the participating laboratories, indicating that the proposed HPLC method is suitable for the routine analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

For a successful inter-laboratory study, the following best practices are recommended:

  • Clear and Unambiguous Protocol: The analytical procedure should be written with sufficient detail to avoid any misinterpretation by the participating laboratories.

  • Centralized Sample and Standard Distribution: To minimize variability, a single, homogeneous batch of the sample and a well-characterized reference standard should be distributed to all participants from a central point.

  • Pre-defined Acceptance Criteria: The statistical parameters for evaluating the inter-laboratory data should be established before the study begins.

  • Open Communication: A designated coordinator should be available to address any questions or issues that may arise during the study.

By adhering to these principles and the guidelines set forth by regulatory bodies, the pharmaceutical industry can ensure the development and implementation of high-quality, reproducible analytical methods that safeguard product quality and patient safety.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • LCGC International. (2010). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • ResearchGate. (2019). Design of experiments for analytical method development and validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Diva-portal.org. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • The NELAC Institute. (2020). Lessons Learned from Interlaboratory Method Validation Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]

  • IMEKO. (2022). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Retrieved from [Link]

  • Archimer. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). Evaluating Inter-Laboratory Comparison Data. Retrieved from [Link]

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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and consistency.[1][2][3] The same chemical compound can exist in multiple crystalline forms, known as polymorphs, each with unique physical properties such as solubility, stability, and melting point.[1][4] These differences can significantly impact a drug's bioavailability and shelf life.[1][4][5] This guide provides an in-depth comparison and a detailed experimental protocol for characterizing the polymorphs of 3-[(2-Chlorophenoxy)methyl]benzoic acid using Differential Scanning Calorimetry (DSC), a cornerstone technique in solid-state analysis.[6][7]

While specific polymorphic data for 3-[(2-Chlorophenoxy)methyl]benzoic acid is not widely published, this guide will proceed based on established principles of analyzing benzoic acid derivatives and other APIs known to exhibit polymorphism.[8][9] We will explore a hypothetical scenario involving two polymorphs, Form I and Form II, to illustrate the power and nuances of DSC analysis.

The Central Role of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[4] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same API can exhibit divergent physicochemical properties:

  • Solubility and Dissolution Rate: A metastable polymorph is often more soluble than its stable counterpart. This can directly affect the drug's dissolution rate in the body and, consequently, its bioavailability.[1][2]

  • Stability: Metastable forms can convert to more stable forms over time, especially when subjected to changes in temperature or humidity during storage.[10] This transformation can alter the drug's performance and lead to a product that is out of specification.[1]

  • Manufacturing Properties: Properties like powder flow and tablet compressibility can vary between polymorphs, impacting the ease and consistency of the manufacturing process.[11]

Regulatory bodies like the FDA require thorough characterization of the polymorphic form of an API to ensure the consistency, safety, and efficacy of the final drug product.[1][7]

Fundamentals of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] The instrument maintains the sample and an inert reference (typically an empty pan) at nearly the same temperature throughout a controlled temperature program.[13]

When the sample undergoes a physical transformation, such as melting or a solid-solid transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a difference in the heat flow between the sample and the reference, which is detected and plotted as a DSC thermogram.

Key Events in a DSC Thermogram for Polymorph Analysis:

  • Melting (Endotherm): Each crystalline polymorph has a unique melting point. The stable form typically has a higher melting point. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus).[14]

  • Crystallization (Exotherm): If an amorphous sample or a metastable melt is heated, it may crystallize into a more stable form, releasing heat.[15]

  • Solid-Solid Transition: A substance may transform from one polymorphic form to another upon heating. This can be observed as either an endothermic or exothermic event.[16]

A classic example of complex polymorphic behavior observable by DSC is when a metastable form melts (endotherm), and the resulting liquid immediately recrystallizes into a more stable form (exotherm), which then melts at a higher temperature (a second endotherm).[5][6]

Experimental Protocol: DSC Analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid Polymorphs

This protocol outlines a robust method for differentiating and characterizing the hypothetical polymorphs (Form I and Form II) of 3-[(2-Chlorophenoxy)methyl]benzoic acid.

Instrument and Calibration
  • Instrument: A heat-flux or power-compensation DSC instrument (e.g., TA Instruments Q2000, PerkinElmer DSC 8500). Power-compensation DSCs can offer very high resolution, which is advantageous for resolving closely occurring thermal events.[5]

  • Calibration: To ensure data accuracy, the instrument's temperature and enthalpy scales must be calibrated.[17] This is performed using certified reference materials with known melting points and enthalpies of fusion, such as Indium (m.p. 156.6 °C, ΔHfus = 28.45 J/g). Calibration should be performed regularly as part of routine instrument qualification.

Sample Preparation
  • Sample Mass: Accurately weigh 2-5 mg of the sample onto a tared aluminum DSC pan. A smaller sample mass generally improves peak resolution and minimizes thermal gradients within the sample.

  • Pan Type: Use standard, crimped aluminum pans. If there is a possibility of solvent loss or sublimation, hermetically sealed pans should be used to maintain a constant pressure environment within the pan.

  • Reference: An empty, sealed aluminum pan is used as the reference.

DSC Method Parameters

The choice of experimental parameters is critical for obtaining high-quality, interpretable data.

  • Purge Gas: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures.

  • Temperature Program:

    • Equilibrate: Hold at 25 °C for 2 minutes to ensure thermal stability at the start of the experiment.

    • Ramp: Heat from 25 °C to 200 °C at a rate of 10 °C/min. This is a standard heating rate for initial screening.

    • Isothermal: Hold at 200 °C for 1 minute to ensure complete melting.

    • Cool: Cool from 200 °C to 25 °C at a rate of 20 °C/min.

    • Re-heat: Heat from 25 °C to 200 °C at a rate of 10 °C/min. This second heating run is crucial for understanding the sample's thermal history and identifying transitions that may be masked in the initial run.[15]

  • Rationale for Parameter Choices:

    • Heating Rate: A rate of 10 °C/min provides a good balance between sensitivity and resolution. Slower rates (e.g., 2-5 °C/min) can be used to better resolve complex transitions, such as a melt-recrystallization event where the melting of a metastable form is immediately followed by the crystallization of a stable form.[5][18]

    • Heat-Cool-Heat Cycle: The first heating curve reveals the thermal properties of the sample as received. The cooling and second heating steps provide information on the crystallization behavior from the melt and the properties of the melt-crystallized form, which often corresponds to the most stable polymorph.[14][15]

Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Calibrate Instrument Calibration (Indium Standard) SamplePrep Sample Preparation (2-5 mg, Al Pan) Calibrate->SamplePrep Ensures Accuracy Method Set DSC Method (Heat-Cool-Heat) SamplePrep->Method Load Sample Run Run DSC Analysis Method->Run Data Analyze Thermogram (T_onset, T_peak, ΔH_fus) Run->Data Obtain Thermogram Compare Compare Polymorphs Data->Compare Report Generate Report Compare->Report

Caption: Workflow for DSC analysis of polymorphs.

Data Interpretation and Comparison

The resulting DSC thermograms will provide quantitative data to differentiate the polymorphs.

Identifying Polymorphs

Let's consider a hypothetical outcome for our analysis:

  • Form I (Metastable): The first heating scan of a sample of Form I shows a single endothermic peak corresponding to its melting.

  • Form II (Stable): The first heating scan of a sample of Form II shows a single, sharp endothermic peak at a higher temperature than Form I.

  • Melt-Recrystallization: If a sample of Form I is heated, it might melt and then immediately recrystallize into the more stable Form II, which then melts at its characteristic higher temperature. This would appear as an endotherm followed by an exotherm, and then a final, larger endotherm.[6]

Quantitative Comparison

The key parameters obtained from the thermograms are the onset temperature of melting (T_onset), the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).

ParameterForm I (Hypothetical)Form II (Hypothetical)Significance
Melting Onset (T_onset) 145.2 °C158.9 °CThe temperature at which melting begins.
Melting Peak (T_peak) 148.5 °C161.3 °CThe temperature of maximum heat absorption during melting. A higher T_peak indicates greater thermodynamic stability.[6]
Enthalpy of Fusion (ΔH_fus) 85.7 J/g102.4 J/gThe energy required to melt the crystal lattice. A higher enthalpy of fusion often correlates with a more stable crystalline structure.
Appearance Single, sharp endothermSingle, sharp endotherm at a higher temperatureThe shape of the peak provides information on purity; pure crystalline materials tend to have sharp melting peaks.

This data clearly distinguishes the two forms. According to the heat of fusion rule, the polymorph with the higher melting point and larger enthalpy of fusion is generally the more stable form. Therefore, in this hypothetical case, Form II is the thermodynamically stable polymorph.

Conclusion

Differential Scanning Calorimetry is an indispensable and efficient tool for the characterization of polymorphs in the pharmaceutical industry.[6][17] By employing a well-designed experimental protocol, including appropriate calibration, sample preparation, and a heat-cool-heat cycle, researchers can obtain clear, quantitative data to differentiate between polymorphic forms. This guide provides a robust framework for the analysis of 3-[(2-Chlorophenoxy)methyl]benzoic acid polymorphs. The interpretation of melting points and enthalpies of fusion allows for the definitive identification of the stable and any metastable forms, which is critical information for ensuring the development of a safe, effective, and stable drug product. This DSC analysis should be considered a core component of a comprehensive solid-state characterization program, often used in conjunction with techniques like X-ray Powder Diffraction (XRPD) for unambiguous structural identification.[7][16]

References

  • Stephenson, G. A., et al. (1998). Solid-state characterization of chlordiazepoxide polymorphs. Journal of Pharmaceutical Sciences, 87(5), 536-543. Available from: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available from: [Link]

  • Shimadzu. (2018). DSC Measurement of Polymorphic Forms. Application News No. T152. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available from: [Link]

  • Solitek Pharma. (2024). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Available from: [Link]

  • Mettler-Toledo. Interpreting DSC curves Part 1: Dynamic measurements. Available from: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Available from: [Link]

  • Long, S., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 268-278. Available from: [Link]

  • H&M Analytical Services. (2024). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Available from: [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. Available from: [Link]

  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • UCL Discovery. (2019). Studying and controlling polymorphic transitions and co-crystallisation in pharmaceutical materials. Available from: [Link]

  • AlfatestLab. API: solid state robust characterization is key to cut costs and time!. Available from: [Link]

  • Qualitest. (2024). Understanding DSC Testing: Principles and Applications. Available from: [Link]

  • UCSB Materials Research Laboratory. Interpreting DSC Data. Available from: [Link]

  • ResearchGate. (2009). Polymorphism in Pharmaceutical Solids: Second edition. Available from: [Link]

  • Byrn, S. R., et al. (2001). Solid-state analysis of the active pharmaceutical ingredient in drug products. Advanced Drug Delivery Reviews, 48(1), 115-136. Available from: [Link]

  • Infinity LTL. (2024). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Ali, S., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 27(19), 6271. Available from: [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. Informa Healthcare. Available from: [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Principle and Operation of Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. Available from: [Link]

  • Journal of Validation Technology. (2010). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Available from: [Link]

  • Kumar, L., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 1-11. Available from: [Link]

Sources

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